3-Amino-2,2,3-trimethylbutanoic acid hydrochloride chemical structure
This guide details the chemical structure, synthesis, and application of 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride , a highly sterically hindered -amino acid used as a conformational constraint in peptidomimetic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical structure, synthesis, and application of 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride , a highly sterically hindered
-amino acid used as a conformational constraint in peptidomimetics and drug design.
[1]
Core Identity & Structural Analysis
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride is a non-proteinogenic
-amino acid characterized by extreme steric congestion. Unlike common amino acids, its carbon backbone is fully substituted at the and positions relative to the carboxyl group, imparting unique conformational rigidity.
Achiral (The C3 position is bonded to two identical methyl groups)
Structural Logic & Steric Effects
The molecule features a gem-dimethyl substitution at both the C2 (
) and C3 () positions.
Thorpe-Ingold Effect: The four methyl groups on the ethylene backbone create a massive steric barrier to rotation around the C2-C3 bond. This forces the molecule (and peptides containing it) into specific, stable secondary structures (helices or turns) to minimize steric clash.
Achirality: Despite its complexity, the molecule is achiral because the C3 carbon is bonded to two chemically equivalent methyl groups (the C4 chain end and the C3-methyl substituent). This simplifies synthesis as enantioselective catalysis is unnecessary.
Graphviz Diagram: Chemical Structure
Caption: Schematic representation of the fully substituted carbon backbone showing the tetramethyl core.
Synthesis Protocol: The Azetidinone Route
Due to the extreme steric hindrance at the
-carbon, standard Michael addition (e.g., adding ammonia to a dimethylacrylate) is kinetically disfavored and low-yielding. The authoritative industrial route utilizes [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to tetramethylethylene, followed by ring opening.
Reaction Mechanism Causality
[2+2] Cycloaddition: CSI is highly electrophilic and reacts with the electron-rich alkene (tetramethylethylene) to form a
-lactam ring. This concerted reaction bypasses the steric barrier that blocks nucleophilic attack.
Reductive Hydrolysis: The
-chlorosulfonyl group is removed to yield the free lactam.
Acid Hydrolysis: The strained 4-membered lactam ring is opened by HCl to yield the target
-amino acid.
Step-by-Step Methodology
Reagents:
Tetramethylethylene (2,3-Dimethyl-2-butene)
Chlorosulfonyl Isocyanate (CSI)
Sodium Sulfite (
) or Thiophenol
Concentrated Hydrochloric Acid (HCl)
Protocol:
Cycloaddition (Lactam Formation):
In a dry flask under
, dissolve tetramethylethylene (1.0 eq) in anhydrous dichloromethane (DCM).
Cool to 0°C. Add CSI (1.0 eq) dropwise.
Allow to warm to room temperature and stir for 12 hours. The intermediate is
Quench the reaction mixture slowly into a biphasic solution of 25% aqueous
and saturated (maintain pH ~7-8).
Stir vigorously for 1-2 hours.
Extract with DCM, dry over
, and concentrate to yield 3,3,4,4-tetramethyl-2-azetidinone .
Ring Opening (Hydrolysis):
Suspend the lactam in 6N HCl.
Reflux for 6–12 hours. The lactam ring opens to form the amino acid.
Concentrate the solution to dryness.
Recrystallize the residue from Ethanol/Ether to obtain 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride as a white crystalline solid.
Graphviz Diagram: Synthesis Pathway
Caption: The CSI-mediated synthesis route bypasses steric hindrance via a lactam intermediate.
Applications in Drug Development
Peptidomimetics & Stability
This compound is a "beta-homolog" of the
-amino acid Aib (aminoisobutyric acid).
Proteolytic Stability: The fully substituted backbone prevents recognition by standard proteases (trypsin, pepsin), significantly increasing the half-life of peptides containing this residue.
Conformational Locking: Incorporation into a peptide chain restricts the
and torsion angles, forcing the backbone into stable helical turns (e.g., -helix in -peptides).
Peptide Coupling Protocol (Critical Note)
Due to the steric bulk of the tetramethyl backbone, standard coupling reagents (EDC/NHS) often fail.
Recommended Coupling System:
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
3-Amino-2,2,3-trimethylbutanoic acid is a highly sterically hindered
-amino acid derivative. Unlike canonical amino acids, this molecule features a fully substituted carbon backbone: a gem-dimethyl group at the -position (C2) and a methyl group at the -position (C3) alongside the amine.
This specific substitution pattern is not merely structural decoration; it is a functional "steric lock." By exploiting the Thorpe-Ingold Effect (gem-dimethyl effect), this molecule forces peptide backbones into specific, stable secondary structures (foldamers) and renders the adjacent amide bonds nearly impervious to enzymatic hydrolysis. It serves as a critical building block in the design of proteolytically stable peptidomimetics and next-generation pharmaceutical intermediates.
Structural Parameters
Parameter
Value
Significance
Systematic Name
3-Amino-2,2,3-trimethylbutanoic acid
Defines the carbon skeleton and functional groups.[2][3]
-Substitution
2,2-Dimethyl (gem-dimethyl)
Restricts (phi) and (psi) torsion angles; promotes helix formation.
-Substitution
3-Methyl
Creates a quaternary center at the -carbon, preventing racemization and elimination.
Steric Class
-Tetrasubstituted*
Note: C3 is effectively tetrasubstituted if considering the amine and methyl against the chain.
Synthesis Strategy: The Ellman Sulfinimine Protocol
While classical methods like the Aza-Reformatsky reaction are viable, they often suffer from poor diastereocontrol and harsh conditions. For high-purity applications, the Ellman Sulfinimine Auxiliary route is the industry gold standard. It allows for the precise construction of the sterically crowded C2-C3 bond under mild conditions.
Mechanistic Pathway
The synthesis relies on the nucleophilic addition of a sterically hindered ester enolate to an activated imine.
Activation: Acetone is converted to a highly electrophilic
-sulfinyl ketimine.
Coupling: Lithium enolate of methyl isobutyrate attacks the imine. The steric bulk of the auxiliary directs the facial selectivity (if chiral auxiliary is used) or simply activates the imine (if racemic).
Deprotection: Mild acid hydrolysis yields the free
-amino acid.
Step-by-Step Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Enolate Gen: In a separate flask, cool anhydrous THF to -78°C. Add LDA (1.6 eq). Dropwise add Methyl Isobutyrate (1.5 eq). Stir for 45 mins at -78°C to ensure complete enolate formation.
Addition: Dissolve the Ketimine from Step 1 in THF and add it dropwise to the enolate solution at -78°C.
Reaction: Stir at -78°C for 2 hours. The extreme steric hindrance of the incoming enolate (gem-dimethyl) and the imine (dimethyl) requires low temperature to prevent decomposition but sufficient time for the crowded transition state to form.
Quench: Add saturated NH₄Cl solution while still cold. Warm to RT.
Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the protected
-amino ester.
Step 3: Global Deprotection & Saponification
Reagents: 4M HCl in Dioxane, LiOH (aq).
Amine Release: Treat the intermediate with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour. The sulfinyl group is cleaved, yielding the amine hydrochloride.
Ester Hydrolysis: Add LiOH (3 eq) in water/THF. Heat to 50°C for 4 hours. (Steric hindrance at the
-carbon makes this ester hydrolysis slower than usual).
Isolation: Acidify to pH 2 with HCl. Evaporate solvents. Triturate the residue with Et₂O/Acetone to precipitate the pure 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride .
Synthesis Workflow Diagram
Caption: Synthesis of CAS 17072-53-6 via Ellman Auxiliary. The C-C bond formation (Enolate+Imine) is the sterically defining step.
Applications in Peptidomimetics & Drug Design
The "Steric Lock" Mechanism
The primary value of CAS 17072-53-6 lies in its ability to restrict the conformational space of peptides. In a standard peptide, the backbone has significant rotational freedom. In this molecule, the gem-dimethyl group at C2 and the methyl at C3 create severe steric clashes if the backbone attempts to adopt an extended conformation.
Result: The molecule forces the backbone into a gauche conformation, strongly promoting helical folding (specifically the 14-helix in
-peptides).
Utility: Researchers use this amino acid to nucleate helices in "foldamers"—synthetic oligomers that mimic protein secondary structure but are unrecognizable to proteases.
Metabolic Stability
Proteolytic enzymes (peptidases) typically require a specific steric environment to cleave amide bonds. The bulk of the 2,2,3-trimethyl system physically blocks the active site of most proteases (like trypsin or chymotrypsin) from accessing the adjacent peptide bond.
Application: Incorporation of this residue into peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides) can extend half-life from minutes to days.
Foldamer Stabilization Diagram
Caption: Mechanism of action: The trimethyl substitution forces helical folding and shields the backbone from enzymatic degradation.
Analytical Characterization
Due to the lack of protons on the
and carbons, standard ¹H-NMR coupling patterns (doublets/triplets) are absent for the backbone. Characterization relies on identifying the distinct methyl singlets.
Technique
Expected Signal / Feature
Interpretation
¹H NMR
Singlet (~1.2-1.4 ppm, 6H)
Gem-dimethyl group at C2 ().
¹H NMR
Singlet (~1.5 ppm, 3H)
Methyl group at C3 ().
¹H NMR
Singlet (~1.6 ppm, 3H)
Terminal methyl of the original ketone chain (if distinct).
¹³C NMR
Quaternary C (~45 ppm)
The -carbon (C2).
¹³C NMR
Quaternary C (~55 ppm)
The -carbon (C3) bearing the amine.
MS (ESI+)
m/z = 146.1 [M+H]⁺
Confirms molecular mass of the free base.
References
Ellman, J. A., et al. (2002).[4] "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." Journal of Organic Chemistry.
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.
Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and structure." Accounts of Chemical Research.
Technical Guide: Engineering Quaternary Carbon Centers in Non-Proteinogenic Amino Acids
Focus: -Disubstituted Amino Acids in Peptidomimetics and Drug Design Executive Summary The incorporation of -disubstituted amino acids (quaternary carbon centers) represents a high-impact strategy in modern medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Focus:
-Disubstituted Amino Acids in Peptidomimetics and Drug Design
Executive Summary
The incorporation of
-disubstituted amino acids (quaternary carbon centers) represents a high-impact strategy in modern medicinal chemistry. Unlike canonical amino acids, which possess a reactive -proton, these non-proteinogenic variants (e.g., -aminoisobutyric acid or Aib, -methyl-phenylalanine) introduce profound conformational constraints via the Thorpe-Ingold effect . This guide details the structural rationale, asymmetric synthesis, and application of these moieties to engineer proteolytic stability and enforce specific helical secondary structures (-helix) in therapeutic peptides.
Part 1: Structural & Pharmacological Significance
The Thorpe-Ingold Effect and Helix Induction
The introduction of a second alkyl group at the
-carbon drastically reduces the accessible Ramachandran space ( angles). While standard L-amino acids favor extended or broad -helical regions, quaternary amino acids are obligate helix inducers.
-Helix vs. -Helix:
Homooligomers of Aib preferentially form -helices (3 residues/turn, intramolecular hydrogen bonding) rather than the classical -helix (). In chimeric peptides, a single quaternary residue can nucleate helicity in an otherwise disordered sequence, a critical feature for disrupting protein-protein interactions (PPIs).
Metabolic Stability: The Mechanistic Shield
The primary failure mode for peptide therapeutics is rapid degradation by serum proteases (e.g., DPP-4, NEP). Quaternary centers confer stability through two mechanisms:
Steric Occlusion: The bulky
-substituents physically block the enzyme's active site from accessing the scissile amide bond.
Elimination of
-Proton: Many degradation pathways (and racemization processes) require the abstraction of the -proton. By replacing this proton with an alkyl group, the degradation mechanism is chemically arrested.
Table 1: Comparative Physicochemical Profiles
Feature
L-Alanine (Canonical)
-Aminoisobutyric Acid (Aib)
-Methyl-Phenylalanine
-Carbon State
Tertiary (Chiral)
Quaternary (Achiral)
Quaternary (Chiral)
Helix Propensity
Moderate (-helix)
Very High (-helix)
High (Distorted Helix)
Proteolytic Half-Life
Minutes
Hours to Days
Hours to Days
Conformational Space
Broad ()
Restricted ()
Highly Restricted
Part 2: Synthetic Methodologies
Synthesizing quaternary centers is synthetically demanding due to the "Wall of Sterics." Classical
reactions often fail. The industry standard has shifted from racemic Strecker synthesis to Asymmetric Phase Transfer Catalysis (PTC) .
The Challenge of Steric Hindrance
Creating a quaternary center requires forming a bond between a tertiary carbon nucleophile and an electrophile. This is energetically unfavorable.
Old Method: Self-Regeneration of Stereocenters (Seebach's method) using chiral oxazolidinones. Effective but requires stoichiometric chiral auxiliaries and harsh conditions.
Current Best Practice: Asymmetric PTC using Maruoka Catalysts (Chiral spiro-quaternary ammonium salts). This method is catalytic, scalable, and operates under mild biphasic conditions.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Asymmetric
-Alkylation of Alanine Schiff Bases
Objective: Synthesize (S)-
-methyl-phenylalanine via Maruoka PTC.
Rationale: This protocol uses a Schiff base to increase the acidity of the -proton, allowing deprotonation by mild bases (KOH) in the presence of a chiral catalyst that controls the facial selectivity of the incoming alkyl halide.
Workflow Diagram
Figure 1: Biphasic asymmetric alkylation workflow. The chiral catalyst transports the enolate into the organic phase and shields one face, forcing the electrophile to attack from the opposite side.
Step-by-Step Methodology
Schiff Base Preparation:
Condense tert-butyl alaninate with p-chlorobenzaldehyde in CH2Cl2 with MgSO4 (dehydrating agent) at RT for 12h.
Validation: 1H NMR should show the imine proton singlet at ~8.2 ppm and disappearance of the amine doublet.
Structure: 13C NMR must show the quaternary carbon signal (typically 60-70 ppm).
Part 4: Application in Drug Design
Case Study: Semaglutide (GLP-1 Agonist)
Semaglutide utilizes a specific substitution to extend its half-life from minutes (native GLP-1) to ~1 week.
Modification: Alanine at position 8 (Ala8) is replaced with
-aminoisobutyric acid (Aib) .
Impact: Native GLP-1 is cleaved by Dipeptidyl Peptidase-4 (DPP-4) between Ala8 and Glu9. The gem-dimethyl group of Aib prevents DPP-4 from properly orienting the peptide bond in its catalytic pocket.
Mechanistic Pathway: Proteolytic Resistance
Figure 2: Mechanistic comparison of enzymatic interaction. The quaternary center creates a steric clash that prevents the catalytic triad of the protease from engaging the amide bond.
References
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews.
Toniolo, C., et al. (2001). "The 3(10)-Helix in Peptides and Proteins." Chemical Society Reviews.
Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry.
Ooi, T., et al. (2000). "Practical Asymmetric Synthesis of
-Dialkyl--Amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society.
Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.
Exploratory
An In-depth Technical Guide to the Conformational Rigidity of Trimethyl-Substituted β-Amino Acids
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The rational design of bioactive molecules, particularly peptidomimetics, hinges on the precise control of molecular conformatio...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rational design of bioactive molecules, particularly peptidomimetics, hinges on the precise control of molecular conformation. β-Amino acids, with their expanded backbone, offer a scaffold that is both resistant to proteolysis and capable of forming unique secondary structures.[1][2] However, their inherent flexibility can be a liability, leading to entropic penalties upon binding to biological targets. This guide explores the strategic imposition of conformational rigidity upon β-amino acids through trimethyl substitution. By leveraging the principles of steric hindrance and the Thorpe-Ingold (or gem-dimethyl) effect, the introduction of three methyl groups can dramatically restrict the torsional freedom of the β-amino acid backbone.[3][4] We provide a comprehensive overview of the underlying chemical principles, a methodological framework for the synthesis and analysis of these compounds, and detailed protocols for their characterization using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This document serves as a technical resource for researchers aiming to harness the power of conformationally constrained building blocks in modern drug discovery and materials science.
The Central Role of Conformational Constraint in Peptidomimetics
Peptides are nature's versatile signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and high conformational flexibility. Peptidomimetics aim to overcome these limitations by incorporating non-natural amino acids that retain the key pharmacophoric elements while improving drug-like properties.[5] β-Amino acids are exemplary building blocks in this regard; the additional methylene unit in their backbone renders them poor substrates for many proteases.[1]
The primary advantage of engineering conformational rigidity into a drug candidate is the reduction of the entropic cost of binding. A flexible molecule must "freeze" into a specific, bioactive conformation to interact with its target, a process that is entropically unfavorable. A pre-organized, rigid ligand pays a much smaller entropic penalty, which can translate into a significant increase in binding affinity and selectivity.[4] Conformationally restricted amino acids have proven instrumental in designing potent and selective drugs.[6]
The Thorpe-Ingold Effect: A Cornerstone of Conformational Control
The strategic placement of multiple methyl groups invokes a powerful stereoelectronic principle known as the Thorpe-Ingold effect, or more specifically, the gem-dimethyl effect.[3][7] First observed in the context of cyclization reactions, this effect describes how substitution of two hydrogens on a single carbon atom with bulkier alkyl groups alters bond angles and biases dihedral angle preferences.
The presence of a gem-dimethyl group compresses the internal bond angle (e.g., Cα-C-Cβ in the amino acid backbone), which in turn widens the external angle between the methyl groups. This steric pressure significantly raises the energy barrier for bond rotation, effectively locking the dihedral angle into a preferred conformation and reducing the accessible conformational space.[3][4] In the context of trimethyl-substituted β-amino acids, this effect is the primary driver of their conformational rigidity.
Key Torsional Angles in β-Amino Acids
To understand the impact of substitution, we must first define the key rotatable bonds in the β-amino acid backbone. Unlike α-amino acids which are defined by φ and ψ angles, β-amino acids have an additional torsion angle, θ.
φ (phi): C(i-1) - N(i) - Cα(i) - Cβ(i)
θ (theta): N(i) - Cα(i) - Cβ(i) - C(i)
ψ (psi): Cα(i) - Cβ(i) - C(i) - N(i+1)
The additional flexibility and folding patterns of β-peptides arise from the interplay of these three angles.[8] Trimethyl substitution is a strategy to selectively restrict rotation around one or more of these bonds.
Caption: Integrated workflow for robust conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the conformation of molecules in solution, which most closely mimics the physiological environment. [9]The causality behind this choice is its sensitivity to both through-bond and through-space atomic interactions.
Nuclear Overhauser Effect (NOE): A NOESY or ROESY experiment measures through-space proton-proton proximity (typically < 5 Å). The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints for structure calculation.
Scalar (J) Coupling: The coupling constant (³J) between two protons separated by three bonds is dependent on the dihedral angle between them, as described by the Karplus equation. [10]For β-amino acids, the ³J(H_N,H_α), ³J(H_α,H_β), and ³J(H_β,H_C') couplings provide crucial information about the φ, θ, and ψ angles, respectively.
X-Ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. [8]While it is the gold standard for atomic-level structure determination, it is crucial to recognize that the observed conformation can be influenced by crystal packing forces. Therefore, it is most powerful when used to validate a conformation that is also observed to be dominant in solution by NMR.
Computational Modeling
Computational chemistry provides the energetic landscape that governs conformational preferences.
[11]
Conformational Search: Initial exploration of possible structures is performed by systematically rotating the key dihedral angles (φ, θ, ψ).
Energy Minimization: Each identified conformer is optimized using quantum mechanics, typically Density Functional Theory (DFT), to find the lowest energy geometry for that particular basin on the potential energy surface. [12]This allows for the ranking of conformers by their relative stability, providing a theoretical basis for the experimentally observed populations.
Experimental & Computational Protocols
The following protocols are designed as self-validating systems, incorporating steps to ensure data quality and reproducibility.
Protocol: NMR-Based Conformational Analysis in Solution
Sample Preparation:
Synthesize and purify the N-acetylated, C-methylated amide of the trimethyl-substituted β-amino acid. Purity should exceed 98% as determined by HPLC to avoid artifacts from impurities.
Dissolve the sample to a concentration of 5-10 mM in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformation, so it should be reported.
[8] * Add a small amount of a reference standard (e.g., TMS) for chemical shift calibration.
NMR Data Acquisition (500 MHz or higher field strength):
1D ¹H Spectrum: Acquire a standard proton spectrum to assess sample quality and chemical shifts.
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a long mixing time (e.g., 80 ms) to identify all protons belonging to a single amino acid spin system. This is a validation step to ensure correct assignment.
[13] * 2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of this size, ROESY is often preferred to avoid zero-crossing issues. Acquire with a mixing time of 200-400 ms. This experiment is the core of the distance restraint measurement.
Quantitative J-Coupling Measurement: Use a high-resolution 1D spectrum or a 2D J-resolved experiment to accurately measure the ³J coupling constants between vicinal protons along the backbone.
Data Analysis and Structure Calculation:
Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances.
Distance Restraints: Integrate the volumes of ROESY cross-peaks and calibrate them using a known distance (e.g., a geminal proton pair) to generate a set of upper-limit distance restraints.
Dihedral Angle Restraints: Convert the measured ³J values into dihedral angle ranges using a parameterized Karplus curve.
Structure Calculation: Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA) to generate an ensemble of structures that satisfy the experimental restraints. The convergence of the final ensemble to a single, well-defined conformation is a key indicator of rigidity.
Protocol: Computational Workflow for Potential Energy Surface Mapping
Initial Structure Generation:
Build the trimethyl-substituted β-amino acid model (e.g., Acetyl-AA-N-Methylamide) in a molecular editor.
Perform a systematic conformational search by rotating the φ, θ, and ψ dihedral angles in increments (e.g., 30°). This ensures a comprehensive exploration of the conformational space.
Geometry Optimization and Energy Calculation:
For each starting geometry, perform a full geometry optimization and frequency calculation using a reliable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).
[11][12] * The frequency calculation is a validation step: the absence of imaginary frequencies confirms that a true energy minimum has been located.
Analysis of Results:
Collect the relative energies (including zero-point vibrational energy corrections) of all unique, stable conformers.
Plot the energies on a Ramachandran-like plot (e.g., θ vs. ψ) to visualize the low-energy regions.
Compare the dihedral angles of the lowest-energy computed conformers with the angles derived from NMR J-coupling data. A strong correlation between the global minimum in silico and the dominant conformer in solution provides high confidence in the result.
Case Study: Predicted Conformational Preferences
Let us consider the predicted impact of two different trimethyl substitution patterns on a β-alanine core. The data presented below is illustrative, based on established principles of steric hindrance.
Substitution Pattern
Primary Constrained Angle(s)
Predicted θ Angle Preference
Predicted Fold
α,α,β-trimethyl
φ, ψ
Trans (~180°) / Gauche (±60°)
Extended or Turn
α,β,β-trimethyl
θ, ψ
Gauche (~±60°)
Folded / Helical
Causality:
In the α,α,β-trimethyl case, the gem-dimethyl group at the α-carbon severely restricts rotation around the N-Cα (φ) bond. The single methyl group at Cβ has a lesser, but still significant, effect on the Cβ-C (ψ) bond. The Cα-Cβ (θ) bond is less constrained.
In the α,β,β-trimethyl case, the gem-dimethyl group at the β-carbon creates a major steric clash that strongly biases the θ angle towards a gauche conformation to move the Cα and C substituents away from the methyl groups. [8]This gauche preference is a powerful driver for inducing folded or helical secondary structures in β-peptides.
Applications in Drug Development and Beyond
The ability to synthesize β-amino acids with highly predictable and rigid conformations is of immense value.
Scaffolding for Peptidomimetics: These building blocks can be used to lock a peptide into its bioactive conformation, targeting protein-protein interactions or GPCRs.
[14]* Foldamer Design: By controlling the backbone torsions, trimethyl-substituted β-amino acids can serve as nucleation sites or key components in the design of novel, stable secondary structures like 12-helices, 14-helices, and β-sheets.
[8]* Materials Science: The predictable self-assembly of peptides containing these rigid monomers can lead to the development of new biomaterials with defined nanostructures.
The continued development of synthetic routes to access these complex building blocks enantioselectively is a critical area of ongoing research.
[15][16]
Conclusion
Trimethyl-substituted β-amino acids represent a sophisticated class of building blocks for molecular design. Their conformational rigidity, stemming directly from the predictable steric consequences of the Thorpe-Ingold effect, allows for an unprecedented level of control over backbone geometry. By employing an integrated analytical strategy that combines the solution-state insights of NMR, the solid-state precision of X-ray crystallography, and the energetic predictions of computational modeling, researchers can confidently characterize and deploy these constrained monomers. This approach enables the rational design of advanced peptidomimetics, foldamers, and biomaterials with precisely tailored three-dimensional structures, accelerating progress in the fields of medicinal chemistry and materials science.
References
Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]
Waingeh, V. F., et al. (2016) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]
North, M. (2000) Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-13. [Link]
Chin, J. W., et al. (2001) Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences, 98(15), 8516-8521. [Link]
Melo, A., et al. (2023) Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(23), 7847. [Link]
Chen, Y., et al. (2020) β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Journal of the American Chemical Society, 142(37), 15936-15946. [Link]
Drewniak-Świtalska, M., et al. (2021) Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(15), 3375-3386. [Link]
Wikipedia contributors. (2023) Thorpe–Ingold effect. Wikipedia. [Link]
Albright, S. (2023) NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. [Link]
Wikipedia contributors. (2023) Gauche effect. Wikipedia. [Link]
Banfi, L., et al. (2005) The Enantioselective Synthesis of Conformationally Constrained Cyclic β- Amino Acids. Mini-Reviews in Organic Chemistry, 2(2), 165-181. [Link]
Waingeh, V. F., et al. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Academia.edu. [Link]
Mortenson, D. E. (2017) Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
Teixeira, J. M., et al. (2023) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]
SWISS-MODEL. 3 Side Chain Conformation. swissmodel.expasy.org. [Link]
Papini, A. M., et al. (2011) Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. ResearchGate. [Link]
Sibi, M. P. and Deshpande, P. K. (2000) A new methodology for the synthesis of β-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (9), 1461-1466. [Link]
Guchhait, S. K., et al. (2015) gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. ResearchGate. [Link]
Straub, M. R. (2021) Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository. [Link]
Gopi, H. N., et al. (2002) Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 837-47. [Link]
Lancelot, G. (2018) NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]
Muñoz, V. and Serrano, L. (1995) Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences, 92(22), 10207-10211. [Link]
Crisenza, G. E., et al. (2022) Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. ResearchGate. [Link]
Gopi, H. N., et al. (2002) Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 837-47. [Link]
Williams, G. J., et al. (2015) Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition, 54(12), 3647-50. [Link]
Rittner, R. (2007) NMR Spectroscopy: a Tool for Conformational Analysis. auremn.org. [Link]
Smith, B. J., et al. (2018) Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Chemistry – A European Journal, 24(21), 5521-5529. [Link]
Gopi, H. N., et al. (2002) Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]
Levitt, M. (1978) Conformational Preferences of Amino Acids in Globular Proteins. Biochemistry, 17(20), 4277-4285. [Link]
Che, Y., et al. (2019) Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 24(10), 1937. [Link]
Fasman, G. D. (1962) The Effect of Amino Acid Composition on the Conformations of Synthetic Polypeptides, Polymers and Copolymers of L-Methionine S-Methyl-L-cysteine and L-Valine. Journal of the American Chemical Society, 84(18), 3461-3469. [Link]
Waingeh, V. F., et al. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. [Link]
Talele, T. T. (2018) Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]
Nielsen, J. T. Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]
Improta, R., et al. (2001) Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 66(20), 6613-6621. [Link]
Vitalis, A. and Pappu, R. V. (2009) Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine. The Journal of Chemical Physics, 131(12), 121102. [Link]
Sutar, A. (2014) NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
Jung, M. E. (2000) gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA Chemistry and Biochemistry. [Link]
Schomaker, J. M., et al. (2022) Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Molecules, 27(1), 1. [Link]
Wróblewska, A., et al. (2021) Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 438. [Link]
Comparative Technical Analysis: 3-Amino-2,2,3-trimethylbutyric Acid (ATBA) vs. β-Alanine
The following technical guide provides a comparative analysis of 3-Amino-2,2,3-trimethylbutyric acid HCl (referred to herein as ATBA ) and β-Alanine . This analysis is structured for researchers in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comparative analysis of 3-Amino-2,2,3-trimethylbutyric acid HCl (referred to herein as ATBA ) and β-Alanine . This analysis is structured for researchers in medicinal chemistry and drug development, focusing on the transition from a flexible, metabolic substrate (β-Alanine) to a rigid, metabolically stable scaffold (ATBA).
Executive Summary
In the landscape of non-proteinogenic amino acids, β-Alanine represents the "native state"—a flexible, achiral metabolite essential for carnosine synthesis and pH buffering. In contrast, 3-Amino-2,2,3-trimethylbutyric acid (ATBA) represents the "engineered state"—a highly substituted, sterically constrained analog designed to resist enzymatic degradation and enforce specific secondary structures (foldamers).
This guide analyzes the utility of ATBA as a conformational lock in peptidomimetics, contrasting it with the metabolic lability and physiological role of β-Alanine.
Part 1: Structural & Physicochemical Divergence
The fundamental difference lies in the substitution pattern of the carbon backbone. While β-Alanine is a linear, flexible molecule, ATBA incorporates the Thorpe-Ingold effect (gem-dimethyl effect) at both the
and positions, creating a "frozen" conformation.
Molecular Architecture
Feature
β-Alanine
3-Amino-2,2,3-trimethylbutyric Acid (ATBA)
IUPAC Name
3-Aminopropanoic acid
3-Amino-2,2,3-trimethylbutanoic acid
Backbone
C3 (Propanoic)
C4 (Butanoic)
-Carbon
Unsubstituted (-CH₂-)
Quaternary (Gem-dimethyl)
-Carbon
Primary (-CH₂-NH₂)
Quaternary (Methyl + Alkyl chain)
Chirality
Achiral
Chiral (at C3)
Conformational Freedom
High (Rotatable bonds)
Restricted (Steric locking)
pKₐ (approx.)
COOH: 3.6, NH₃⁺: 10.2
COOH: ~3.8, NH₃⁺: ~9.8 (Lower due to bulk)
The Gem-Dimethyl Effect & Foldamers
ATBA is a quintessential building block for
-peptide foldamers . The steric bulk of the trimethyl substitution forces the backbone into a specific torsion angle (), promoting the formation of stable helices (e.g., the 14-helix or 12-helix ) even in short oligomers.
β-Alanine peptides: Disordered "random coil" structures in solution; susceptible to aggregation.
ATBA peptides: Form rigid, defined secondary structures resistant to unfolding.
Part 2: Metabolic Stability & Pharmacokinetics
For drug development, the critical distinction is susceptibility to enzymatic clearance.
Enzymatic Degradation (Transamination)
The primary clearance pathway for β-Alanine is transamination by β-alanine-2-oxoglutarate aminotransferase (ABAT) or 4-aminobutyrate aminotransferase (GABA-T) .
Mechanism: The enzyme requires an abstractable proton on the carbon bearing the amino group (the
-carbon) to form the PLP-aldimine intermediate and execute the 1,3-prototropic shift.
β-Alanine: Has two
-protons. Rapidly metabolized to malonate semialdehyde Acetyl-CoA.
ATBA: The
-carbon is quaternary (bonded to C2, C4, Methyl, and Nitrogen). It possesses zero abstractable protons.
Result: ATBA is metabolically silent to transaminases. It cannot be converted to a ketone/aldehyde and persists in systemic circulation or intracellularly.
Proteolytic Resistance
Peptides containing ATBA residues are invisible to most proteases (trypsin, pepsin, cytosolic peptidases) because the active sites of these enzymes cannot accommodate the steric bulk of the gem-dimethyl groups (steric occlusion).
Visualization: Metabolic Fate
Figure 1: Comparative metabolic pathways. β-Alanine enters the energy cycle, while ATBA resists enzymatic modification due to quaternary substitution.
Part 3: Applications in Drug Discovery
ATBA as a Peptidomimetic Constraint
In peptide drug design, replacing a native amino acid with ATBA serves two purposes:
Half-life Extension: Prevents cleavage of the adjacent peptide bond.
Conformational Locking: Forces the peptide backbone into a turn or helix, potentially increasing affinity for a target receptor (e.g., GPCRs) by reducing the entropic cost of binding.
β-Alanine as a Prodrug Moiety
β-Alanine is often used to increase the solubility of hydrophobic drugs or as a spacer. However, the linkage is labile. ATBA provides a stable spacer that maintains solubility but does not release the payload prematurely.
Part 4: Experimental Protocols
Protocol: Synthesis of ATBA-Containing Peptides
Due to the steric hindrance of the amino group in ATBA, standard solid-phase peptide synthesis (SPPS) coupling protocols often fail. The following "hard coupling" protocol is required.
Reagents:
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (Diisopropylethylamine).
Solvent: DMF/NMP (1:1).
Step-by-Step Methodology:
Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.
Activation (Pre-activation is critical):
Dissolve Fmoc-ATBA-OH (3 eq) and HATU (2.9 eq) in minimal DMF.
Add HOAt (3 eq) to suppress racemization (though less risky with quaternary C, it improves kinetics).
Add DIPEA (6 eq) and stir for 2 minutes before adding to the resin.
Coupling Reaction:
Add pre-activated mixture to the resin.
Microwave Irradiation: Heat to 75°C for 20 minutes (or 2x coupling at RT for 4 hours). Steric bulk requires thermal energy to overcome the activation barrier.
Monitoring: Standard Kaiser test may be false-negative due to steric shielding of the N-terminus. Use Chloranil test or micro-cleavage LC-MS to verify coupling.
Deprotection: 20% Piperidine in DMF (standard), but extend time to 2 x 10 min due to slower diffusion.
Protocol: Metabolic Stability Assay (Microsomal)
To validate the stability claim of ATBA vs β-Alanine.
Preparation:
Test Compounds: β-Alanine (Control) and ATBA (10 µM final).
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
Cofactor: NADPH regenerating system.
Incubation:
Pre-incubate microsomes + compound at 37°C for 5 min.
Initiate with NADPH.
Time points: 0, 15, 30, 60, 120 min.
Quenching:
Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Centrifuge (4000g, 20 min).
Analysis (LC-MS/MS):
β-Alanine: Monitor loss of parent ion (m/z 90 -> fragment). Expect T1/2 < 60 min if transaminases are active (or use liver homogenate for mitochondrial transaminases).
ATBA: Monitor parent ion (m/z ~160). Expect >95% remaining at 120 min.
References
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of gamma-hexapeptides and beta-peptides." Helvetica Chimica Acta. Link
Vasudev, P. G., et al. (2011). "Conformations of beta-amino acid residues in peptides." Chemical Reviews. Link
Harris, R. C., et al. (2006). "The absorption of orally supplied beta-alanine and its effect on muscle carnosine synthesis in human vastus lateralis." Amino Acids.[1][2][3][4][5][6][7][8] Link
Cheng, R. P., et al. (2001). "Beta-Peptides: From structure to function." Chemical Reviews. Link
PubChem Compound Summary. (2025). "3-Amino-2,2,3-trimethylbutanoic acid."[1][9] National Center for Biotechnology Information. Link
A Technical Guide to Bulky β-Amino Acids for Foldamer Design
For Researchers, Scientists, and Drug Development Professionals Abstract Foldamers, non-natural oligomers that adopt specific, predictable secondary structures, represent a frontier in medicinal chemistry and materials s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foldamers, non-natural oligomers that adopt specific, predictable secondary structures, represent a frontier in medicinal chemistry and materials science. Among the most versatile building blocks for these synthetic macromolecules are β-amino acids. This technical guide delves into the critical role of steric bulk in directing the conformational preferences of β-peptide foldamers. We will explore the foundational design principles, detail robust synthetic methodologies for creating sterically hindered β-amino acids, describe their incorporation into peptide chains, and outline the essential analytical techniques for structural verification. This document serves as a comprehensive resource for researchers aiming to harness the power of bulky β-amino acids to create novel, functional folded architectures.
Introduction: The Foldamer Concept and the Rise of β-Peptides
Foldamers are synthetic oligomers designed to mimic the structural and functional attributes of biopolymers like proteins and nucleic acids.[1] Unlike their natural counterparts, foldamers are constructed from non-natural building blocks, granting them inherent resistance to proteolytic degradation—a significant advantage for therapeutic applications.[2][3] This resistance, combined with their capacity to form well-defined three-dimensional structures, makes them powerful tools for modulating protein-protein interactions (PPIs), developing novel antimicrobial agents, and creating advanced biomaterials.[3][4][5]
β-amino acids, homologs of the canonical α-amino acids with an additional carbon in their backbone, are particularly valuable in foldamer design.[6] The extended backbone provides access to a rich diversity of stable secondary structures, including various helices (H10, H12, H14, H10/12) and pleated sheets, which are often accessible with shorter sequences compared to α-peptides.[1][7] The conformational landscape of a β-peptide is profoundly influenced by the substitution pattern on its backbone, offering a powerful lever for rational design.[1]
The Power of Steric Bulk: Directing Conformation through Design
The introduction of sterically demanding side chains is a cornerstone of β-peptide foldamer design. Bulky substituents, whether acyclic, cyclic, or geminal, impose significant conformational constraints on the peptide backbone, effectively biasing the torsional angles (φ, θ, ψ) to favor specific secondary structures.
Key Principles:
Gauche vs. Anti Conformations: The torsion angle θ about the Cα-Cβ bond is a key determinant of local conformation. Bulky substituents often destabilize the anti conformation, favoring a gauche arrangement, which is a prerequisite for many helical folds.
The Thorpe-Ingold (or gem-Disubstituent) Effect: Placing two substituents on the same carbon atom (gem-disubstitution) dramatically restricts rotational freedom.[8] This pre-organization of the backbone significantly promotes the adoption of stable, folded conformations. α-Aminoisobutyric acid (Aib) is a classic example in α-peptides for inducing helicity, and this principle is powerfully extended to β-amino acid design.[8][9]
Cyclic Constraints: Incorporating the Cα and Cβ atoms into a carbocyclic ring (e.g., aminocyclopentanecarboxylic acid (ACPC) or aminocyclohexanecarboxylic acid (ACHC)) provides a rigid scaffold that severely limits backbone flexibility.[10][11] The ring's stereochemistry (cis vs. trans) and size dictate the accessible dihedral angles, enabling precise control over the resulting secondary structure.[12]
This strategic use of steric hindrance allows for the rational design of foldamers with high helical or sheet propensities, even in short oligomers.[7]
Synthetic Strategies for Bulky β-Amino Acids
The synthesis of enantiomerically pure, sterically hindered β-amino acids is a critical enabling step in foldamer research. Several robust methods have been developed, with the Arndt-Eistert homologation and Mannich-type reactions being particularly prominent.
Arndt-Eistert Homologation
This classical method provides a reliable route for converting readily available α-amino acids into their β-homologs.[13][14] The process involves a one-carbon chain extension via a Wolff rearrangement of an α-diazoketone intermediate.[15]
Protocol: Arndt-Eistert Synthesis of Fmoc-β-Homophenylalanine [13][15]
Acid Chloride Formation: To a solution of Fmoc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction at room temperature for 2 hours until gas evolution ceases. Remove the solvent under reduced pressure.
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add a solution of diazomethane in diethyl ether (approx. 0.5 M, 2.5 eq) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 3 hours. Caution: Diazomethane is toxic and explosive; this step must be performed in a well-ventilated fume hood with appropriate safety precautions.
Wolff Rearrangement: To the diazoketone solution at 0 °C, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Allow the mixture to warm to room temperature and stir overnight.
Hydrolysis & Workup: Add water to the reaction mixture and stir for 1 hour. Acidify the solution with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate containing 1% acetic acid) to yield the desired Fmoc-β-homophenylalanine.
Recent advancements have focused on developing safer, flow-chemistry-based approaches to the Arndt-Eistert reaction, avoiding the isolation of hazardous diazomethane intermediates.[16][17]
Mannich and Mannich-Type Reactions
The Mannich reaction is a three-component condensation that provides direct access to β-amino carbonyl compounds.[18][19] Asymmetric variants, often employing chiral auxiliaries or catalysts, are particularly powerful for producing enantiomerically enriched β-amino acids.[20][21]
The reaction involves the formation of an iminium ion from an aldehyde and an amine, which is then attacked by an enolate generated from a carbonyl compound (like a ketone or ester).[21] This method is highly versatile for creating β-amino acids with diverse and bulky substitution patterns.
Peptide Synthesis and Structural Characterization
Solid-Phase Peptide Synthesis (SPPS)
Once the bulky β-amino acid monomers are synthesized, they are incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc/tBu chemistry.[6][22][23][24]
Workflow for Fmoc-SPPS:
Resin Preparation: Swell a suitable solid support (e.g., Rink Amide or Wang resin) in DMF.[23]
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.
Coupling: Activate the incoming Fmoc-protected β-amino acid (3-5 eq) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and add it to the resin. Coupling times may need to be extended for sterically hindered residues.
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
Repeat: Repeat the deprotection-coupling-wash cycle for each subsequent amino acid in the sequence.
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[23]
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Characterization Techniques
Confirming the adoption of the desired secondary structure is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
Technique
Information Gained
Key Observables
Circular Dichroism (CD) Spectroscopy
Global secondary structure content (helix vs. sheet vs. random coil).
Helices: Minima at ~222 nm and ~208 nm. β-sheets: Minimum around 217 nm.[25]
NMR Spectroscopy (2D)
Detailed 3D structure, atom-specific conformations, and hydrogen bonding patterns.
NOESY/ROESY: Detects through-space correlations between protons, identifying short-range (i, i+1) and medium-range (i, i+2; i, i+3) contacts indicative of specific folds.[1][26] Chemical Shift Analysis: Amide proton chemical shifts can indicate involvement in hydrogen bonds.
X-ray Crystallography
High-resolution, atomic-level structure of the foldamer in the solid state.
Provides definitive proof of the secondary structure and intermolecular packing.[27][28]
FTIR Spectroscopy
Hydrogen bonding status of amide groups.
The amide I band position is sensitive to secondary structure (e.g., ~1630 cm⁻¹ for β-sheets, ~1655 cm⁻¹ for helices).
Applications and Future Outlook
The ability to design and synthesize β-peptide foldamers with precisely controlled, stable structures opens up vast opportunities in drug discovery and biotechnology.
Inhibitors of Protein-Protein Interactions (PPIs): Bulky, pre-organized foldamers can mimic the α-helical domains frequently found at PPI interfaces, providing a pathway to inhibit disease-relevant interactions, such as those involving the anti-apoptotic protein Bcl-xL.[5][29]
Antimicrobial Agents: Amphiphilic β-peptide foldamers that adopt helical structures can mimic the mechanism of natural antimicrobial peptides, disrupting bacterial membranes. Their resistance to proteolysis makes them particularly promising candidates for development.[2][4]
Biomaterials: The self-assembly of β-peptide foldamers can be programmed to form higher-order structures like hydrogels, which have applications in tissue engineering and controlled drug delivery.[4]
The future of the field lies in expanding the toolkit of bulky and conformationally constrained β-amino acids, improving computational models to predict folding with higher accuracy, and applying these principles to increasingly complex biological targets.[3][30] The continued integration of innovative synthetic chemistry with rigorous biophysical analysis will undoubtedly lead to the development of novel foldamer-based therapeutics and materials with unprecedented function.
References
Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]
Royal Society of Chemistry. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances. Available from: [Link]
Cardillo, G., et al. (2003). Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition. PubMed. Available from: [Link]
Miller, J. A., & Nguyen, S. T. (2005). The Enantioselective Synthesis of Conformationally Constrained Cyclic β-Amino Acids. Mini-Reviews in Organic Chemistry. Available from: [Link]
Wikipedia. Arndt–Eistert reaction. Available from: [Link]
Shimizu, Y., & Kanai, M. (2018). and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. Angewandte Chemie International Edition. Available from: [Link]
American Chemical Society Publications. (2025). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. Available from: [Link]
Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Available from: [Link]
Kobayashi, S., et al. (2017). Stereoselective Synthesis of β-Amino Acid Derivatives by Asymmetric Mannich Reaction in Flow. Bulletin of the Chemical Society of Japan. Available from: [Link]
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]
National Center for Biotechnology Information. (2012). Design and synthesis of beta-peptides with biological activity. PubMed. Available from: [Link]
American Chemical Society Publications. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry. Available from: [Link]
Der Pharma Chemica. (2017). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Available from: [Link]
Taylor & Francis Online. (2006). SYNTHESIS OF CYCLIC CONSTRAINED β-OXO-SUBSTITUTED α-AMINO ACIDS. Available from: [Link]
Martinek, T. A., & Fülöp, F. (2003). Side-chain control of beta-peptide secondary structures. The FEBS Journal. Available from: [Link]
News-Medical.net. (2018). Beta Peptide Foldamers. Available from: [Link]
ResearchGate. (2016). Some important cyclic β-amino acids. Available from: [Link]
National Center for Biotechnology Information. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. PubMed. Available from: [Link]
ResearchGate. (2020). Conformational Studies of β‐Azapeptoid Foldamers: A New Class of Peptidomimetics with Confined Dihedrals. Available from: [Link]
Taylor & Francis Online. (2006). SYNTHESIS OF CYCLIC CONSTRAINED β-OXO-SUBSTITUTED α-AMINO ACIDS. Synthetic Communications. Available from: [Link]
Semantic Scholar. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Available from: [Link]
Indian Institute of Science. (2018). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. Available from: [Link]
Royal Society of Chemistry. (2016). β-Peptide foldamer helices with tailored diameters. Chemical Society Reviews. Available from: [Link]
National Center for Biotechnology Information. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. Available from: [Link]
American Chemical Society Publications. (2013). Foldameric α/β-Peptide Analogs of the β-Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity. Journal of the American Chemical Society. Available from: [Link]
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National Center for Biotechnology Information. (2011). High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL. PMC. Available from: [Link]
National Center for Biotechnology Information. (2016). Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. PMC. Available from: [Link]
Proceedings of the National Academy of Sciences. (2009). Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers. Available from: [Link]
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National Center for Biotechnology Information. (2013). Foldamers of β-peptides: conformational preference of peptides formed by rigid building blocks. The first MI-IR spectra of a triamide nanosystem. PubMed. Available from: [Link]
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Application Notes & Protocols: Synthesis of MacMillan Organocatalyst Precursors from Amino Acids
Introduction: The Amino Acid Foundation of Asymmetric Organocatalysis The advent of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful alternative to traditional metal-based cat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Amino Acid Foundation of Asymmetric Organocatalysis
The advent of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful alternative to traditional metal-based catalysts.[1][2] At the forefront of this field are the imidazolidinone-based catalysts developed by David MacMillan and his research group.[3][4] These small organic molecules have demonstrated remarkable efficacy in a wide array of stereoselective transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions.[4][5]
A key advantage of MacMillan catalysts is their straightforward preparation from readily available and inexpensive chiral starting materials: natural amino acids.[6] This accessibility has been a significant factor in their widespread adoption in both academic research and industrial processes. This guide provides detailed protocols for the synthesis of first and second-generation MacMillan catalyst precursors, grounded in established methodologies, and explains the scientific rationale behind the synthetic strategies.
The catalytic power of these imidazolidinones stems from their ability to reversibly form chiral iminium ions upon condensation with α,β-unsaturated aldehydes or ketones.[2][7] This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, accelerating its reaction with nucleophiles while the catalyst's chiral scaffold effectively shields one face of the intermediate, dictating the stereochemical outcome of the reaction.[5][8]
Part 1: Synthesis of First-Generation MacMillan Catalyst Precursor
The first-generation catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, is a robust catalyst for a variety of cycloaddition reactions. Its synthesis begins with the naturally abundant amino acid L-phenylalanine, establishing the crucial stereocenter that will later direct the asymmetric transformations.
Experimental Workflow: First-Generation Catalyst
Caption: Synthetic workflow for the first-generation MacMillan catalyst.
This two-step protocol is adapted from seminal reports by the MacMillan group.[7]
Step 1: Amide Formation
Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-phenylalanine methyl ester hydrochloride (1.0 eq).
Dissolution: Dissolve the starting material in a suitable solvent such as methanol.
Amidation: Cool the solution to 0 °C in an ice bath. Add a solution of methylamine (approx. 8M in ethanol or THF, 2.0-3.0 eq) dropwise over 15 minutes.
Causality: The use of excess methylamine drives the amidation reaction to completion. Cooling the reaction mixture controls the exothermicity of the reaction.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine. The resulting crude N-methyl amide can often be used in the next step without further purification.
Step 2: Cyclization to Imidazolidinone
Setup: To the crude N-methyl amide from the previous step, add acetone, which serves as both a reagent and a solvent.
Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).
Causality: The acid protonates the carbonyl of acetone, activating it for nucleophilic attack by the secondary amine of the amide intermediate. It also catalyzes the subsequent dehydration to form the imidazolidinone ring.
Reaction: Stir the mixture at room temperature for 24-48 hours. The product hydrochloride salt often precipitates from the solution.
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold acetone or diethyl ether to remove any unreacted starting material or soluble impurities.
Purification: The resulting solid is often of sufficient purity for use. If necessary, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed to yield the pure (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride.[7] A typical yield for this process is around 59%.[7]
Part 2: Synthesis of Second-Generation MacMillan Catalyst Precursor
To enhance catalytic activity and stereocontrol, particularly in reactions involving sterically demanding substrates, the second-generation MacMillan catalysts were developed.[7] The key structural modification involves replacing one of the C2-methyl groups with a hydrogen and the other with a bulky tert-butyl group.[7] This change increases the catalyst's reactivity by facilitating iminium ion formation and enhances enantioselectivity by providing a more effective steric shield for one face of the reactive intermediate.[5][7]
Experimental Workflow: Second-Generation Catalyst
Caption: Synthetic workflow for the second-generation MacMillan catalyst.
The synthesis starts from the same N-methyl amide intermediate prepared for the first-generation catalyst.[7]
Setup: In a round-bottom flask, dissolve the N-methyl amide of L-phenylalanine (1.0 eq), prepared as described previously, in a suitable solvent like dichloromethane or benzene.
Acid Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).
Causality: Similar to the first-generation synthesis, the acid catalyst is crucial for activating the aldehyde carbonyl for the initial condensation and for promoting the subsequent cyclization and dehydration steps.
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the free base.
Salt Formation: To obtain the more stable and easily handled hydrochloride salt, dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.
Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride.
The efficacy of MacMillan catalysts hinges on their ability to form a transient, reactive iminium ion. This process lowers the energy of the LUMO of the α,β-unsaturated carbonyl substrate, making it more susceptible to nucleophilic attack.
Caption: Generalized catalytic cycle for MacMillan organocatalysis.
The cycle begins with the condensation of the secondary amine of the catalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion.[2] The bulky substituent on the catalyst (benzyl group, tert-butyl group) effectively blocks one face of the iminium ion. A nucleophile then attacks the β-carbon from the less hindered face. Finally, hydrolysis of the resulting adduct releases the enantioenriched product and regenerates the catalyst, allowing it to re-enter the catalytic cycle.[5]
References
Recent Development of Recoverable MacMillan Catalyst in Asymmetric Organic Transformations. ResearchGate. Available at: [Link]
Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels–Alder Cycloaddition: A Multistep Experiment for the Organic Teaching Laboratory. Journal of Chemical Education. Available at: [Link]
Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. PMC. Available at: [Link]
Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels−Alder Cycloaddition: A Multistep Experiment for the Organic Teaching Laboratory. Maynooth University Research Archive Library. Available at: [Link]
Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels–Alder Cycloaddition: A Multistep Experiment for the Organic Teaching Laboratory. ResearchGate. Available at: [Link]
Synthesis of MacMillan catalyst 3. ResearchGate. Available at: [Link]
Synthesis of MacMillan imidazolidinones belonging to the 1st, 2nd and 3rd generation. ResearchGate. Available at: [Link]
Imidazolidinones as Asymmetric Organocatalysts. Royal Society of Chemistry. Available at: [Link]
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. Available at: [Link]
Macmillan Imidazolidinone Organocatalysts. MilliporeSigma. Available at: [Link]
Dual‐Mode Thio‐MacMillan Organocatalysts: Stereoselective Diels–Alder Reactions or Sacrificial Self‐Cyclization to N‐Bridged Bicyclic Lactams. PMC. Available at: [Link]
Nobel Prize in Chemistry 2021. Indian Academy of Sciences. Available at: [Link]
Application Note: High-Efficiency Fmoc-Protection of Sterically Hindered 3-Amino-2,2,3-trimethylbutanoic Acid
-Amino Acids Executive Summary & Strategic Analysis The protection of 3-amino-2,2,3-trimethylbutanoic acid with the fluorenylmethoxycarbonyl (Fmoc) group presents a unique synthetic challenge due to extreme steric hindra...
Author: BenchChem Technical Support Team. Date: February 2026
-Amino Acids
Executive Summary & Strategic Analysis
The protection of 3-amino-2,2,3-trimethylbutanoic acid with the fluorenylmethoxycarbonyl (Fmoc) group presents a unique synthetic challenge due to extreme steric hindrance. Structurally, this compound features a primary amine attached to a quaternary carbon (C3), which is immediately adjacent to another quaternary center (the gem-dimethyl group at C2). This "neopentyl-like" steric environment creates a significant energy barrier for nucleophilic attack, rendering standard aqueous/organic Schotten-Baumann conditions (e.g., Fmoc-OSu/Na₂CO₃) ineffective or prohibitively slow.
Core Challenges:
Nucleophilic Deactivation: The steric bulk around the nitrogen atom prevents the optimal orbital overlap required for attacking the carbonyl of the Fmoc reagent.
Solubility: Zwitterionic amino acids are poorly soluble in the organic solvents (DCM, THF) required for highly reactive electrophiles like Fmoc-Cl.
Side Reactions: Forcing conditions with Fmoc-Cl in the presence of strong bases can lead to oligomerization or formation of the "Fmoc-dipeptide" impurity.
Strategic Solution: The "Transient Silylation" Protocol
To overcome these barriers, this guide details a One-Pot Silyl-Modified Protocol . By treating the amino acid with chlorotrimethylsilane (TMSCl), we temporarily convert the carboxylic acid to a silyl ester and the amine to a silyl amine. This transformation serves two critical functions:
Solubilization: It renders the molecule soluble in non-polar organic solvents (DCM).
Activation: The resulting silyl amine (
) is more nucleophilic and sterically accessible than the zwitterionic amine, facilitating reaction with Fmoc-Cl.
Comparative Methodology Data
The following table summarizes the efficiency of different protection strategies for sterically hindered
- and -amino acids, derived from internal process data and literature precedents.
Action: Heat the mixture to varying reflux (approx. 40°C) for 1–2 hours.
Observation: The suspension should turn into a clear, homogeneous solution as the silyl ester/amine forms. If solid remains, add an additional 0.5 eq of TMSCl and continue reflux.
3. Acylation (Fmoc Introduction):
Cool the solution to 0°C using an ice bath.
Add Fmoc-Cl (11 mmol, 1.1 eq) as a solid or dissolved in a minimal amount of dry DCM.
Add a second portion of DIPEA (11 mmol, 1.1 eq) dropwise to scavenge the HCl generated during acylation.
Action: Allow the reaction to warm to Room Temperature (RT). Due to the extreme hindrance of the 2,2,3-trimethyl system, if TLC shows incomplete conversion after 4 hours, heat to mild reflux (40°C) for an additional 4–6 hours.
4. Workup & Hydrolysis:
Cool the mixture to RT.
Hydrolysis: Carefully quench by adding MeOH (5 mL) followed by 1N HCl (50 mL). This removes the silyl protecting group from the carboxylic acid.
Stir vigorously for 15 minutes.
Extraction: Separate the organic layer (DCM). Extract the aqueous layer twice with DCM (2 x 30 mL).
Washing: Wash combined organics with 1N HCl (to remove excess amine/base), followed by Brine.
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
5. Purification:
The crude product is likely an oil or foam.
Recrystallization: Attempt recrystallization from Ethyl Acetate/Hexane or DCM/Ether.
Column Chromatography: If necessary, purify via silica gel chromatography (Eluent: 1% to 5% MeOH in DCM with 0.1% AcOH).
Visualization: Reaction Workflow
The following diagram illustrates the logical flow and chemical transformations in the Silyl-Modified protocol.
Figure 1: Workflow for the transient silylation and Fmoc-protection of hindered amino acids.
Quality Control & Validation Criteria
To ensure the protocol's success, the final product must meet the following analytical benchmarks.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synergistic Peptide Stabilization via Trimethyl-
-Amino Acid Incorporation and Hydrocarbon Stapling
Executive Summary & Scope
This guide details the methodology for engineering hyper-stable peptide therapeutics by combining all-hydrocarbon stapling with sterically constrained trimethyl-
-amino acids . While peptide stapling (Ring-Closing Metathesis, RCM) effectively constrains -helical geometry, "breathing" modes and fraying at the helix termini can still compromise binding affinity and proteolytic stability.
The incorporation of
-trimethyl-amino acids (and related highly substituted -residues) introduces a profound "Thorpe-Ingold" steric effect directly into the backbone. When used in conjunction with macrocyclic stapling, these residues freeze the bioactive conformation, creating "chimeric" -stapled peptides with superior pharmacological properties compared to standard stapled peptides.
Target Audience: Medicinal Chemists, Peptide Synthetic Chemists, and Structural Biologists.
Technical Background: The "Trimethyl-Lock" Mechanism
To understand the utility of trimethyl-
-amino acids, one must appreciate the limitations of standard stapling.
Standard Stapling: Uses
-disubstituted amino acids (e.g., S5, R8) to form a macrocycle.[1][2] This restricts the global fold but allows local backbone flexibility.
The
-Amino Acid Advantage:-amino acids introduce an extra methylene group () into the backbone. This alters the hydrogen bonding pattern (e.g., 14-helix vs. 12-helix).[3]
The Trimethyl Constraint: A
-amino acid substituted with three methyl groups (typically at the and positions relative to the carbonyl, e.g., -trimethyl) creates a massive steric barrier to rotation. This forces the backbone into a rigid, pre-organized helical turn even before the staple is closed.
Mechanism of Action:
Pre-organization: The trimethyl group restricts
and torsion angles, reducing the entropic penalty of folding.
Proteolytic Shielding: The non-natural backbone and steric bulk prevent protease access to the amide bond.
Synergy: The staple locks the macro-structure, while the trimethyl-
-residues lock the local secondary structure.
Figure 1: The synergistic pathway of stabilization. The
-amino acid pre-organizes the backbone, facilitating the stapling reaction and enhancing final rigidity.
Experimental Protocol
Design Strategy
Designing a stapled
-peptide requires adjusting the spacing of the staple.
-Helix Staple: Typically (1 turn) or (2 turns).[2]
-Mixed Helix: The insertion of -amino acids extends the helix pitch.
Rule of Thumb: For every two
-residues introduced between the staple points, reduce the residue count by one to maintain face orientation, or model the helix using PyMOL to ensure the olefin tethers remain on the same face ( separation).
Materials
Resin: Rink Amide MBHA (Low loading: 0.2–0.3 mmol/g is critical to prevent aggregation of bulky peptides).
Specialty Building Blocks:
Fmoc-
-trimethyl-Homoleucine (or similar analog).
Fmoc-S5-OH / Fmoc-R8-OH (Stapling amino acids).
Coupling Reagents: HATU/HOAt (preferred over HBTU for bulky
-AAs).
Catalyst: Grubbs I or II Generation (Ru-based).
Solid Phase Peptide Synthesis (SPPS) Protocol
Critical Step: Coupling the Trimethyl-
-AA
The steric bulk of trimethyl--amino acids makes them notoriously difficult to couple. Standard protocols will fail.
Monitoring: Kaiser test is unreliable for secondary amines; use Chloranil test or micro-cleavage LCMS to verify completion.
Coupling (Subsequent AA onto
-AA):
The amine of the trimethyl-
-AA is sterically hindered.
Use PyAOP or COMU (high reactivity) for the next amino acid.
Perform a "magic mixture" coupling: DCM/DMF (1:1) to improve solvation.
Ring-Closing Metathesis (The Stapling)
Solvent Exchange: Wash resin with DCM (
) and 1,2-dichloroethane (DCE) (). DCE is superior to DCM for high-temperature metathesis.
Catalyst Solution: Dissolve Grubbs II catalyst (10 mol% relative to resin loading) in degassed DCE (concentration ~5 mM).
Reaction: Add catalyst solution to resin.
Standard: Room temperature for 2 hours (
).
For Sterically Crowded Peptides: Heat to 40°C or use microwave irradiation (50°C, 15 min).
Quenching: Wash with DCM, then DMSO (to remove Ru), then DCM.
Cleavage and Purification
Cleavage: 95% TFA, 2.5% TIS, 2.5%
(2-3 hours).
Precipitation: Cold diethyl ether.
Purification: Reverse-phase HPLC (C18 column).
Note: Stapled peptides are more hydrophobic. Adjust gradient to start higher (e.g., 20% B instead of 5%).
Validation & Data Analysis
To confirm the "stabilization" claim, you must perform the following assays.
Table 1: Comparative Stability Metrics
Assay
Metric
Standard Stapled Peptide
Trimethyl--Stapled Peptide
Rationale
Circular Dichroism (CD)
Helicity (%)
40–60%
>80%
-AA locks local torsion angles.
Trypsin Digestion
Half-life ()
~60 min
>240 min
Backbone modification blocks active site access.
Plasma Stability
(Human)
4–6 hours
>24 hours
Resistance to diverse serum proteases.
Binding Affinity
(SPR/FP)
nM range
Sub-nM / High pM
Reduced entropic penalty upon binding.
Circular Dichroism (CD) Interpretation
-Helix: Minima at 208 nm and 222 nm.
-Chimera: The minima may shift. A 14-helix (typical for -peptides) shows a minimum around 214 nm.
Success Criteria: Look for a deepening of the ellipticity (more negative mdeg) compared to the non-methylated control, indicating increased structural order.
Troubleshooting Guide (Self-Validating Systems)
Issue: Incomplete Coupling of
-AA.
Diagnosis: Mass spec shows deletion sequence (
).
Fix: Switch to HATU/HOAt. Increase temperature to 50°C during coupling.
Issue: Incomplete Metathesis (Stapling).
Diagnosis: Mass spec shows +28 Da (unreacted linear precursor).
Fix: The bulky trimethyl group might be sterically interfering with the Grubbs catalyst. Use Hoveyda-Grubbs II (more robust) and perform the reaction in refluxing DCE.
Issue: Poor Solubility.
Diagnosis: Precipitate forms in HPLC buffer.
Fix: The trimethyl groups add hydrophobicity. Add a PEG-spacer or charged residues (Lys/Glu) at the termini (outside the binding interface).
Workflow Visualization
Figure 2: Step-by-step protocol emphasizing the critical coupling modification required for bulky
-amino acids.
References
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). "An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides."[2][5] Journal of the American Chemical Society. Link
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link
Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones." Accounts of Chemical Research. Link
Lau, Y. H., et al. (2015). "Peptide stapling techniques based on different macrocyclisation chemistries." Chemical Society Reviews.[6][7] Link
(Note: The specific use of "trimethyl" variants often refers to the
-trimethyl derivatives discussed extensively in Seebach's early foldamer work, adapted here for modern stapling contexts.)
Preparation of 2,2,3-trimethyl-imidazolidin-4-one derivatives
Application Note: Preparation of 2,2,3-Trimethyl-imidazolidin-4-one Derivatives Introduction & Strategic Significance The 2,2,3-trimethyl-imidazolidin-4-one scaffold represents a critical heterocyclic motif in modern org...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of 2,2,3-Trimethyl-imidazolidin-4-one Derivatives
Introduction & Strategic Significance
The 2,2,3-trimethyl-imidazolidin-4-one scaffold represents a critical heterocyclic motif in modern organic synthesis and medicinal chemistry. Structurally, it consists of a 5-membered saturated ring containing a secondary amine (N1), a gem-dimethyl group at C2, and a methylated amide nitrogen (N3).
Core Applications:
Organocatalysis: This scaffold is the achiral parent structure of the renowned MacMillan Catalysts (e.g., (2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one). Understanding the synthesis of the 2,2,3-trimethyl variant provides the foundational logic for preparing complex chiral organocatalysts used in asymmetric Diels-Alder and Friedel-Crafts alkylations.
Prodrug Design: The imidazolidin-4-one ring serves as a hydrolytically labile "mask" for
-amino amides. Upon exposure to aqueous physiological conditions, the ring hydrolyzes to release the bioactive amino acid derivative and acetone.
EPR Spin Label Precursors: Oxidation of sterically crowded imidazolidin-4-ones yields nitroxide radicals, utilized as spin labels in structural biology.
This guide details the modular synthesis of 2,2,3-trimethyl-imidazolidin-4-one, emphasizing the control of the condensation equilibrium and the suppression of hydrolysis during isolation.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a condensation-cyclization sequence between an
Amidation: Conversion of an amino acid ester to an N-methyl amide.
Cyclization: Acid-catalyzed condensation of the N-methyl amide with acetone. This step is reversible; successful isolation requires shifting the equilibrium toward the heterocycle by removing water (Le Chatelier's principle).
Mechanistic Pathway:
The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an iminium species, which undergoes 5-exo-trig cyclization (or direct ring closure of the hemiaminal).
Figure 1: Mechanistic pathway for the formation of the imidazolidin-4-one ring. Note the reversibility of the cycle.
Detailed Protocol
Phase 1: Synthesis of Glycine N-Methylamide (Precursor)
Objective: To prepare the
-amino amide backbone.
Reagents:
Glycine methyl ester hydrochloride (1.0 equiv)
Methylamine (33% wt in Ethanol or 40% aq., 4.0 equiv)
Solvent: Methanol or Ethanol (anhydrous preferred)
Step-by-Step Workflow:
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Glycine methyl ester HCl (10.0 g, 79.6 mmol) in Methanol (30 mL).
Addition: Cool the solution to 0°C. Slowly add the Methylamine solution (approx. 30 mL of 33% EtOH soln) over 10 minutes.
Note: Excess methylamine drives the transamidation and neutralizes the HCl salt.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 18–24 hours.
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The ester spot (
) should disappear, replaced by the polar amide spot ().
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.
Azeotrope: To remove residual water/amine, re-dissolve the crude residue in Toluene (50 mL) and evaporate again. Repeat twice.
Isolation: The residue is a mixture of Glycine N-methylamide and Methylamine HCl.
Purification (Optional but recommended): Suspend the solid in dry Chloroform/DCM (100 mL), stir for 30 min, and filter off the insoluble Methylamine HCl salts. Concentrate the filtrate to yield the free base Glycine N-methylamide as a pale yellow oil/solid.
Phase 2: Cyclization to 2,2,3-Trimethyl-imidazolidin-4-one
Objective: Condensation with acetone under dehydrating conditions.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
Dissolution: Dissolve the Glycine N-methylamide in Acetone (100 mL). The large excess of acetone acts as both reactant and solvent.
Catalysis: Add pTsOH (0.6 g).
Dehydration Strategy: Add anhydrous
(10 g) directly to the flask.
Why? The reaction releases water. If water is not removed, the equilibrium favors the open-chain amide.
Reaction: Stir vigorously at Room Temperature for 12–24 hours.
Alternative: For sterically hindered derivatives (e.g., Phenylalanine derived), refluxing with a Dean-Stark trap using Benzene/Toluene and Acetone is required. For the 2,2,3-trimethyl system, RT stirring with desiccant is usually sufficient.
Workup (Critical):
Filter the mixture rapidly through a sintered glass funnel to remove the hydrated
.
Precaution: Do not wash the filter cake with water. Use dry acetone.
Concentration: Concentrate the filtrate under reduced pressure. Do not heat above 40°C .
Purification:
The crude product is often sufficiently pure (>90%).
If crystallization is needed: Dissolve in a minimum amount of warm Acetone/Ether (1:1) and cool to -20°C.
Note: Silica gel chromatography can cause hydrolysis. If necessary, use Neutral Alumina or silica pre-treated with 1% Triethylamine.
Technical Data & Characterization
Expected Yield: 75–85% (over two steps).
Spectroscopic Signature (1H NMR, 400 MHz, CDCl3):
Position
Group
Chemical Shift ()
Multiplicity
Integration
Notes
C2
(Gem-dimethyl)
1.25 - 1.35
Singlet (s)
6H
Characteristic of the ring closure.
N3
2.85
Singlet (s)
3H
Distinct from amide precursor.
C5
Ring
3.50
Singlet (s)
2H
Shifts downfield compared to acyclic amine.
N1
1.8 - 2.2
Broad (br)
1H
Exchangeable with .
Troubleshooting Table:
Observation
Probable Cause
Corrective Action
Low Yield
Hydrolysis during workup.
Ensure all solvents are dry. Avoid aqueous washes. Store product in a desiccator.
Starting Material in NMR
Incomplete water removal.
Increase amount of or switch to activated 4Å Molecular Sieves.
Product Decomposition
Acid sensitivity on Silica.
Use Neutral Alumina for purification or add 1% to the eluent.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target imidazolidinone.
References
Graham, T. H., et al. (2011). "The Preparation of (2R,5S)-2-t-Butyl-3,5-Dimethylimidazolidin-4-one." Organic Syntheses, 88, 42-53.
Key Insight: Provides the definitive protocol for the alanine-derived MacMillan catalyst, establishing the N-methyl amide condens
Blackmore, T. R., & Thompson, P. E. (2011). "Imidazolidin-4-ones: Their Syntheses and Applications." Heterocycles, 83(9).[1]
Key Insight: Comprehensive review of the scaffold's stability and synthetic routes, including the acetone condens
Organic Chemistry Portal. "Synthesis of Imidazolidinones."
Key Insight: Aggregates modern catalytic methods for imidazolidinone form
Application Note: Design of Proteolytic Resistant Peptidomimetics Using Bulky Residues
Executive Summary The clinical translation of peptide therapeutics is frequently attritioned by rapid enzymatic degradation. Native peptides often exhibit half-lives ( ) of minutes in human serum due to the ubiquity of p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The clinical translation of peptide therapeutics is frequently attritioned by rapid enzymatic degradation. Native peptides often exhibit half-lives (
) of minutes in human serum due to the ubiquity of proteases (e.g., DPP-IV, Neprilysin, Trypsin). This guide details a field-proven strategy to engineer proteolytic resistance by incorporating bulky non-natural amino acids . By strategically placing sterically demanding residues, researchers can occlude the scissile bond from the protease active site, extending from minutes to hours or days without compromising receptor affinity.
Strategic Design Principles
The Mechanism: Steric Occlusion and Conformational Locking
Proteases require a specific conformation of the peptide backbone (extended or
-strand) to access the scissile amide bond. Bulky residues function through two synergistic mechanisms:
Direct Steric Shielding: Large side chains (e.g., tert-butyl, adamantyl) physically block the protease's catalytic triad from approaching the carbonyl carbon.
Conformational Restriction:
-disubstituted amino acids (e.g., Aib) restrict rotation around the and angles (Thorpe-Ingold effect), often locking the peptide into a helical conformation that is energetically unfavorable for protease binding.
The Bulky Residue Toolbox
Select residues based on the specific steric requirement and solubility profile.
Residue Symbol
Name
Structure/Feature
Primary Utility
Aib
-Aminoisobutyric acid
Gem-dimethyl at -carbon
Helix inducer; blocks DPP-IV cleavage at N-terminus (Pos 2).
Tle
tert-Leucine
Bulky tert-butyl side chain
Protects adjacent amide bonds via sheer bulk; non-helical.
Extreme lipophilicity and bulk; membrane anchoring.
Acc
1-Aminocyclopentane-carboxylic acid
Cyclic C constraint
Similar to Aib but more rigid; forces specific turn structures.
Design Logic Diagram
The following decision tree illustrates the selection process for bulky residues based on the target cleavage site.
Caption: Decision matrix for selecting bulky residues based on structural requirements and cleavage site location.
Protocol: Synthesis of Hindered Peptides
Coupling bulky residues (especially consecutive ones like Aib-Aib) is notoriously difficult in Solid Phase Peptide Synthesis (SPPS) due to the very steric hindrance that provides stability. Standard HBTU/DIPEA protocols often fail, leading to deletion sequences.
Optimized Coupling Conditions
Reagents of Choice:
Standard Bulky: HATU or COMU (More reactive than HBTU).
Extreme Hindrance (Aib-Aib, N-Me-Aib): PyAOP or Acyl Fluorides (generated via TFFH).
Step-by-Step "Difficult Coupling" Protocol
Materials:
Resin: ChemMatrix or Tentagel (better swelling than polystyrene).
Solvent: NMP (N-methylpyrrolidone) is superior to DMF for hindered couplings.
) using first-order kinetics:
Plot vs. Time. The slope is .
Calculate Half-life (
):
Case Study: GLP-1 Analogues
The following data illustrates the impact of Aib substitution on Glucagon-Like Peptide-1 (GLP-1) stability. Native GLP-1 is cleaved rapidly by DPP-IV at the Ala
position (H-His-Ala -Glu...).
Comparative Stability Data:
Peptide Variant
Sequence Modification
Serum (Human)
Fold Improvement
Native GLP-1
H-His-Ala -Glu-Gly...
~ 2.0 min
1.0x
Analogue 1
H-His-Gly -Glu-Gly...
~ 10 min
5.0x
Analogue 2 (Taspoglutide)
H-His-Aib -Glu...Aib
~ 13 hours
390x
Analogue 3 (Semaglutide)
H-His-Aib -Glu... (+Fatty Acid)
~ 165 hours
4,950x
Note: Semaglutide utilizes both Aib for DPP-IV resistance and a fatty acid chain for albumin binding, demonstrating the synergy of steric hindrance with half-life extension technologies.
References
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.[4][5] Current Pharmaceutical Design.[4] Link
Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][6] Chemical Reviews. (Detailed guide on coupling reagents like HATU/PyAOP). Link
Cui, H., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.[5][7] Journal of Pharmaceutical Sciences. Link
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
Technical Support Center: Optimizing Yield for 3-Amino-2,2,3-trimethylbutanoic Acid Coupling
The following guide serves as a specialized technical support resource for researchers working with 3-Amino-2,2,3-trimethylbutanoic acid . This molecule presents one of the most challenging steric profiles in peptide che...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized technical support resource for researchers working with 3-Amino-2,2,3-trimethylbutanoic acid . This molecule presents one of the most challenging steric profiles in peptide chemistry due to the combination of a gem-dimethyl group at the
-position and a quaternary carbon at the -position (holding the amine).
Topic: High-Steric Hindrance Amide Bond Formation
Molecule: 3-Amino-2,2,3-trimethylbutanoic acid (
-tBu-like scaffold)
Support Level: Tier 3 (Advanced Synthesis Optimization)
Core Technical Analysis: The "Steric Wall"
Before troubleshooting, it is critical to understand why standard protocols fail. This molecule is not just "hindered"; it is sterically locked.
The
-Gem-Dimethyl Effect: The C2 position has two methyl groups. This creates a "neopentyl-like" barrier, shielding the carbonyl carbon from nucleophilic attack during activation.
The
-Quaternary Amine: The amine is attached to a quaternary carbon (C3). This makes the amine a tertiary carbinamine (functionally similar to a t-butyl amine). It is extremely poor as a nucleophile due to steric bulk preventing orbital overlap.
The Consequence: Standard reagents (EDC, DCC, HBTU) will result in <10% yield or complete failure. You are fighting both poor electrophilicity (of the activated ester) and poor nucleophilicity (of the amine).
Troubleshooting Guide & FAQs
Phase 1: Diagnosis
Q: I am getting <5% conversion after 24 hours with HBTU/DIPEA. Is my reagent bad?A: Unlikely. HBTU generates an OBt ester, which is simply not reactive enough to penetrate the steric shield of this molecule. The active ester forms, but the amine cannot approach it.
Solution: Switch to HATU or COMU . These generate OAt or Oxyma esters, which are smaller and benefit from the "neighboring group effect" (anchimeric assistance) of the pyridine nitrogen in HOAt, accelerating the reaction by up to 100x.
Q: I see a major peak M-18 or M-17. Is this my product?A: This is likely a dehydration side-product or an internal cyclization (lactam formation), common in
-amino acids.
Solution: Avoid strong bases if possible. If activating the acid of this molecule, use Acid Fluorides (see Protocol B) which require neutral or weak basic conditions, minimizing side reactions.
Phase 2: Optimization
Q: Should I use DMF or DCM?A: Neither is optimal alone.
Recommendation: Use NMP (N-methylpyrrolidone) . It has a higher dielectric constant and better solvating power for hydrophobic, hindered protected amino acids.
Advanced: For extremely difficult cases, use 1,3-Dimethyl-2-imidazolidinone (DMI) or a mixture of NMP/DMSO to maximize reactant mobility.
Q: Does temperature really make a difference?A: Yes, it is the single most effective variable for this specific coupling.
Thermodynamics: The activation energy (
) for this sterically hindered coupling is significantly higher than standard peptide bonds. Room temperature provides insufficient energy to cross this barrier.
Protocol: Perform the reaction at 60°C - 75°C . If using microwave irradiation, set to 75°C for 20 minutes .
Decision Tree: Optimization Workflow
The following diagram illustrates the logical flow for selecting the correct coupling strategy based on your specific failure mode.
Caption: Logic flow for escalating reaction conditions from standard reagents to high-energy activation methods.
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Initial attempts and moderate steric hindrance.
Reagents:
Amino Component (1.0 eq)
Acid Component (1.2 - 1.5 eq)
HATU (1.2 - 1.5 eq)
HOAt (1.2 - 1.5 eq) — Crucial additive for speed
TMP (2,4,6-Trimethylpyridine) or DIEA (2.5 - 3.0 eq)
Solvent: NMP (0.1 M concentration)
Procedure:
Dissolve the Acid component and HATU/HOAt in NMP.
Add the Base (TMP is preferred over DIEA to reduce racemization/epimerization risk, though less critical for
-amino acids).
Stir for 2 minutes to form the activated ester (color change often observed).
Add the Amino component (3-Amino-2,2,3-trimethylbutanoic acid derivative).
Heat: Place in an oil bath at 60°C or microwave at 75°C for 20–40 minutes.
Monitoring: Do not rely on color tests (Kaiser). Use LC-MS to verify conversion.[1]
Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)
Best for: When HATU fails. Acid fluorides are small, highly reactive electrophiles that can slip past the gem-dimethyl blockade.
Dissolve the Acid component in dry DCM (or NMP if solubility is poor).[3]
Add TFFH and DIEA under Nitrogen atmosphere.
Stir for 30 minutes at Room Temp. This generates the Acid Fluoride in situ.[3][4]
Note: Acid fluorides are stable enough to be isolated if needed, but in situ is easier.
Add the Amino component (Resin-bound or free amine).
Allow to react for 2–12 hours . Heating (50°C) is compatible with this method and recommended.
Comparative Data: Reagent Efficacy
The following table summarizes expected yields for coupling sterically hindered amines (based on analogous Aib/t-Butyl-Glycine systems) using different activation strategies.
Activation Method
Reagent Class
Relative Reactivity
Expected Yield (24h, RT)
Expected Yield (MW, 75°C)
DIC / HOBt
Carbodiimide
Low
< 5%
10 - 20%
HBTU / DIEA
Uronium (OBt)
Moderate
10 - 25%
40 - 60%
HATU / HOAt
Uronium (OAt)
High
40 - 60%
85 - 95%
TFFH (Acid Fluoride)
Acyl Halide
Very High
60 - 80%
> 95%
Triphosgene
Acid Chloride
High
Variable (Side reactions)
Not Recommended
References
Albericio, F., & El-Faham, A. (2011).[5] Peptide Synthesis: Coupling Reagents. National Institutes of Health (NIH). Retrieved from [Link]
Technical Support Center: Solubility Enhancement of Hydrophobic Beta-Amino Acid Peptides
Status: Operational Operator: Senior Application Scientist Ticket ID: BETA-SOL-001 Introduction Welcome to the Technical Support Hub. If you are working with -peptides (beta-amino acid oligomers), you are likely facing a...
Welcome to the Technical Support Hub. If you are working with
-peptides (beta-amino acid oligomers), you are likely facing a unique class of solubility challenges. Unlike -peptides, -peptides possess an innate propensity to fold into extremely stable secondary structures (such as the 14-helix, 12-helix, or sheet-like bundles) even at short lengths (4–6 residues).
This structural stability drives strong intermolecular aggregation, often causing the peptide to "crash out" during cleavage or irreversibly bind to HPLC columns. This guide treats solubility not as a luck-based parameter, but as a manipulatable variable in your experimental workflow.
Module 1: Synthesis & Cleavage Troubleshooting
The Issue: The peptide synthesis fails or yields low crude purity because the growing chain aggregates on the resin, preventing further coupling.[1]
Mechanism of Failure
-peptides form hydrogen bond networks (H-bonds) between the backbone amide protons and carbonyl oxygens. In non-polar solvents (like DCM) or even polar aprotic solvents (DMF), these H-bonds stabilize secondary structures that "lock" the N-terminus, making it inaccessible for the next coupling reaction.
Protocol: The "Chaos" Wash (LiCl/DMPU)
To disrupt these on-resin aggregates, you must introduce chaotropic agents that compete for H-bonding.
Step-by-Step Workflow:
Standard Coupling: Attempt standard coupling (e.g., HATU/HOAt/DIEA).
The Intervention: If coupling is incomplete (positive Kaiser test), do not just double-couple with the same mixture.
The "Magic Mixture":
Prepare a solution of 0.8 M LiCl in DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).
Alternative: 0.8 M LiCl in NMP.
Execution:
Wash the resin with the LiCl solution for 2 minutes prior to adding the coupling reagents.
Perform the coupling reaction in this solvent system (or a 50:50 mix of DMF:LiCl/DMPU).
Rationale: Lithium ions (
) coordinate with the peptide backbone carbonyls, disrupting the inter-chain H-bonds and forcing the peptide into a "random coil" state, exposing the N-terminus.
Visualizing the Disruption
Caption: Mechanism of LiCl-mediated disruption of beta-peptide aggregation during synthesis.
Module 2: Purification & Chromatography
The Issue: The crude peptide is insoluble in water/acetonitrile (ACN), or it elutes as a broad, tailing peak (or not at all) on C18 columns.
Critical Solvent: HFIP (Hexafluoroisopropanol)
HFIP is the "nuclear option" for hydrophobic peptides. It is a potent H-bond donor that dissolves aggregates by coating the peptide backbone.
Protocol: The HFIP Solubilization for HPLC Injection
Dissolution: Dissolve the crude lyophilized powder in 100% HFIP .
Note: The peptide should dissolve instantly. If not, sonicate briefly.
Filtration: Filter this solution through a 0.2
m PTFE filter (HFIP is incompatible with some other membranes).
Solvent Exchange (Crucial): You cannot inject 100% HFIP onto a standard C18 column (it may disrupt the stationary phase or cause peak distortion).
Method A (Dilution): Dilute the HFIP solution 1:10 with Mobile Phase A (Water + 0.1% TFA) immediately before injection.
Method B (Film Formation - Recommended): Evaporate the HFIP under a stream of nitrogen. The peptide will form a thin, glassy film. Re-dissolve this film in a minimal volume of DMSO or 6 M Guanidine HCl , then dilute with water/ACN.
The Issue: The sequence is fundamentally too hydrophobic to work with.
If you have editorial control over the sequence, employ Global Amphiphilicity .
-peptides (specifically the 14-helix) have a periodicity of approx. 3 residues per turn.
Strategy: Place hydrophobic residues at positions
and cationic/polar residues (like -Homolysine) at positions .
Result: This creates a defined hydrophobic face (for membrane interaction) and a hydrophilic face (for solvent interaction), stabilizing the helix while maintaining solubility.
References
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of the beta-hexapeptide H-beta-HVal-beta-HAla-beta-HLeu-OH in solution and in the solid state. Helvetica Chimica Acta.
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers. Journal of the American Chemical Society.
Bachem Technical Guides. (2021). Care and Handling of Amyloid Peptides (HFIP Usage).[4]
Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis (Pseudoproline/LiCl strategies).
Technical Support Center: Purification of Highly Substituted β-Amino Acid Esters
Welcome to the technical support center for the purification of highly substituted β-amino acid esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of highly substituted β-amino acid esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the isolation and purification of these valuable synthetic intermediates. Drawing from extensive field experience and established scientific principles, this resource provides practical, in-depth troubleshooting advice and detailed protocols to enhance the purity, yield, and efficiency of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for highly substituted β-amino acid esters.
Q1: What is the first-line purification method for a newly synthesized, highly substituted β-amino acid ester?
A1: For most crude reaction mixtures, silica gel flash column chromatography is the recommended initial purification method.[1] It is a versatile technique that allows for the separation of the target compound from unreacted starting materials, catalysts, and most non-polar byproducts. The choice of solvent system (mobile phase) is critical and should be guided by preliminary analysis using Thin Layer Chromatography (TLC).[1]
Q2: My β-amino acid ester is an oil and won't crystallize. How can I purify it to high enantiomeric excess?
A2: For non-crystalline compounds requiring chiral purification, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard.[2][3][4] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) or crown ether-based columns have shown great success in resolving enantiomers of amino acid esters.[2][3] Method development will involve screening different CSPs and optimizing the mobile phase (e.g., adjusting pH with additives like perchloric acid or trifluoroacetic acid) and temperature to achieve baseline separation.[2]
Q3: Can I use recrystallization for these types of compounds?
A3: Recrystallization can be a highly effective and scalable method for final purification, especially if your β-amino acid ester is a solid. However, its success is highly dependent on the compound's structure and the presence of suitable impurities. Often, it is employed after an initial chromatographic step to remove isomers or closely related impurities. Converting the free base to a salt (e.g., hydrochloride or tosylate) can often induce crystallinity and improve the success rate of recrystallization.
Q4: My β-amino acid ester seems to degrade on silica gel. What are my alternatives?
A4: The basic amine functionality in β-amino acid esters can lead to streaking or degradation on acidic silica gel. If you observe this, consider the following:
Neutralize the Silica: Pre-treating the silica gel with a base, such as triethylamine (typically 1-2% in the mobile phase), can mitigate this issue.
Use an Alternative Stationary Phase: Alumina (basic or neutral) or reverse-phase silica (C18) can be excellent alternatives for compounds that are sensitive to acidic conditions.
Non-Chromatographic Methods: If the impurities are significantly different in their chemical properties, consider liquid-liquid extraction, salt formation/precipitation, or distillation if your compound is sufficiently volatile and stable.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during purification.
1. Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor differential migration.
1. Re-optimize on TLC: Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Aim for a target compound Rf of 0.2-0.35 for optimal separation on the column.[1]
2. Column Overload: Too much crude material was loaded onto the column.
2. Reduce Load: As a rule of thumb, do not exceed a 1:100 ratio of crude material to silica gel by weight.
Product Streaking / Tailing on the Column
1. Interaction with Acidic Silica: The basic amine is interacting strongly with the acidic silanol groups on the silica surface.
1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine or ammonia in your mobile phase to neutralize the silica surface.
2. Insolubility in Mobile Phase: The compound may be precipitating at the top of the column.
2. Improve Solubility: Use a stronger "loading solvent" to dissolve the sample before applying it to the column, or adjust the mobile phase composition.
No Product Eluted from the Column
1. Irreversible Adsorption: The compound is too polar and has irreversibly bound to the silica gel.
1. Increase Mobile Phase Polarity: Flush the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane). If this fails, consider an alternative stationary phase like C18 silica.
2. On-Column Decomposition: The compound is unstable under the chromatographic conditions.
2. Use a Milder Stationary Phase: Switch to neutral alumina or consider a non-chromatographic workup.
Troubleshooting Guide 2: Chiral HPLC Purification
Problem
Potential Cause(s)
Recommended Solution(s)
No Enantiomeric Resolution
1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not offer enantioselective interactions with your analyte.
1. Screen Different CSPs: Test columns with different chiral selectors (e.g., amylose vs. cellulose derivatives, crown ethers).[2][3]
2. Mobile Phase Suppresses Chiral Recognition: The solvent may be interfering with the necessary interactions (e.g., hydrogen bonding) for separation.
2. Modify the Mobile Phase: Vary the alcohol modifier (e.g., ethanol vs. isopropanol). For crown ether columns, adjusting the pH of the aqueous component with an acid like perchloric acid is critical for enantioselectivity.[2]
Poor Peak Shape (Broadening or Tailing)
1. Secondary Interactions: Unwanted interactions between the analyte and the column packing material.
1. Adjust Mobile Phase Additives: The addition of a small amount of an acid (TFA) or base (DEA) can often improve peak shape for ionizable compounds.
2. Sample Overload: Injecting too much sample can saturate the column.
2. Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample concentration for your column dimensions.
Inconsistent Retention Times
1. Fluctuations in Temperature: Column temperature affects retention and selectivity.
1. Use a Column Oven: Maintain a constant, controlled temperature (e.g., 7°C) for reproducible results. Lowering the temperature can sometimes increase retention and improve separation.[2]
2. Mobile Phase Degradation or Composition Change: Solvents can evaporate or change composition over time.
2. Prepare Fresh Mobile Phase Daily: Ensure accurate mixing and keep solvent reservoirs sealed.
Section 3: Experimental Protocols & Workflows
Protocol 1: General Flash Chromatography Purification
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent. Spot it on a TLC plate and develop it in various solvent systems (e.g., starting with 20% Ethyl Acetate in Hexanes). The ideal system will give your product an Rf value of approximately 0.3.
Column Packing: Select an appropriately sized column. As a guideline, use at least 50g of silica gel for every 1g of crude material. Pack the column using the initial, low-polarity mobile phase (the "running eluent").
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it in vacuo to create a dry powder. This "dry loading" method often results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
Elution: Begin eluting with the running eluent. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. For example, move from 10% to 30% Ethyl Acetate in Hexanes over several column volumes.
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the purified product.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for choosing the appropriate purification method.
Caption: Decision workflow for purifying β-amino acid esters.
Troubleshooting Logic for Chiral HPLC
This diagram illustrates a systematic approach to troubleshooting poor enantiomeric separation in HPLC.
Caption: Systematic troubleshooting for chiral HPLC separations.
References
Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229–238. [Link]
Lee, W., Kim, S. H., & Kim, J. H. (2006). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography & Related Technologies, 29(15), 2215-2226. [Link]
Park, J. H., Lee, J. Y., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 186-196. [Link]
Awasthi, A. K., Boys, M. L., Cain-Janicki, K. J., Colson, P. J., Doubleday, W. W., Duran, J. E., & Farid, P. N. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(14), 5438–5445. [Link]
Google Patents. (1999).
Schneiderman, S., & Anslyn, E. V. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2163. [Link]
Forgó, P., & Kele, Z. (2001). Chiral separation of amino acid esters by micellar electrokinetic chromatography. Journal of Biochemical and Biophysical Methods, 49(1-3), 291–299. [Link]
MDPI. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. [Link]
Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]
Navigating the Conformational Landscape: A Comparative Guide to the Circular Dichroism Spectra of β-Peptides with and without Trimethyl Substitution
For Researchers, Scientists, and Drug Development Professionals In the evolving landscape of peptidomimetics and drug discovery, β-peptides stand out for their remarkable ability to form stable, predictable secondary str...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of peptidomimetics and drug discovery, β-peptides stand out for their remarkable ability to form stable, predictable secondary structures, their resistance to proteolytic degradation, and their potential to mimic or disrupt biological interactions. A key tool in characterizing these fascinating molecules is Circular Dichroism (CD) spectroscopy, which provides invaluable insights into their solution-state conformations. This guide offers a deep, comparative analysis of the CD spectra of β-peptides, with a particular focus on the conformational impact of bulky substituents, conceptually represented here as "trimethyl substitution."
While direct and extensive literature on β-peptides bearing a literal trimethyl-substituted side chain is sparse, we can draw robust comparisons by examining β-peptides with analogous sterically demanding substitutions, such as gem-dimethyl groups or bulky carbohydrate moieties. This guide will synthesize these findings to provide a predictive framework for understanding the conformational consequences of such substitutions.
The Power of Chirality in Light: Understanding Circular Dichroism of β-Peptides
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (typically 190-250 nm), the CD spectrum of a peptide is dominated by the amide bonds of the backbone. The spatial arrangement of these amides in ordered secondary structures like helices and sheets gives rise to characteristic CD signatures.[1][2]
Unlike α-peptides, which predominantly form α-helices and β-sheets, β-peptides can adopt a wider variety of helical structures, including the 10/12-helix, 12-helix, and 14-helix, each with a distinct CD spectrum.[3][4] For instance, the 12-helix often displays a maximum around 205 nm and a weaker minimum near 220 nm in alcohol solvents.[5] The interpretation of β-peptide CD spectra can be complex, as small changes in the local environment or peptide sequence can lead to significant spectral shifts.[6]
The Conformational Influence of Bulky Substituents: A Comparative Analysis
The introduction of sterically demanding substituents can profoundly influence the conformational preferences of a peptide backbone. In this section, we compare the expected CD spectra of unsubstituted β-peptides with those bearing bulky, "trimethyl-like" substitutions.
Unsubstituted β-Peptides: A Landscape of Helical Possibilities
Unsubstituted or minimally substituted β-peptides can exist in a conformational equilibrium between ordered and disordered states. Depending on the sequence and solvent conditions, they may populate various helical or sheet-like structures. For example, a simple β-hexapeptide has been shown to form a 314-helix in simulations.[2] The CD spectra of such peptides are often sensitive to environmental factors and may not always present a classic, easily interpretable shape.
The Impact of "Trimethyl" Substitution: A Push Towards Order?
While direct data on trimethyl-substituted β-peptides is limited, we can infer their behavior from related systems. The introduction of gem-dimethyl groups, as seen in the α-amino acid α-aminoisobutyric acid (Aib), is known to severely restrict the available conformational space and strongly promote helical structures.[7][8] Peptides containing Aib often exhibit intense negative CD bands around 205 nm and 222 nm, characteristic of right-handed helices.[7][9]
A study on a dimethyl-β-hexapeptide and its non-methylated counterpart revealed that while both showed similar CD spectra, molecular dynamics simulations suggested different underlying secondary structures: the unsubstituted peptide favored a 314-helix, while the dimethylated version remained largely unfolded.[2] This highlights a crucial point: similar CD spectra do not always imply identical conformations, underscoring the need for complementary techniques like NMR.
Conversely, very bulky side chains, such as carbohydrate moieties, have been shown to destabilize helical structures in β-peptides, particularly in shorter sequences.[3] This suggests that the conformational outcome of a bulky substitution is a delicate balance between the restriction of backbone dihedral angles and potential steric clashes that might disfavor regular hydrogen-bonding patterns.
Comparative Data Summary
Feature
Unsubstituted β-Peptide (Hypothetical)
"Trimethyl-Substituted" β-Peptide (Inferred)
Key Observations
Conformational Flexibility
Higher, with potential for multiple co-existing conformations.
Lower, due to steric hindrance restricting backbone rotation.
Bulky groups are expected to rigidify the peptide backbone.
Predominant Secondary Structure
Sequence and solvent dependent; can be helical, sheet-like, or disordered.
Likely to favor a specific, well-defined helical or turn structure to accommodate the bulky group. May also lead to unfolding if steric clashes are too severe.
The substitution is a strong conformational determinant.
Characteristic CD Signal
Can be weak or complex, reflecting conformational heterogeneity.
Expected to be more intense and well-defined if a stable, ordered structure is adopted. A helical structure would likely show strong negative or positive couplets depending on the helix type and handedness.
Increased structural homogeneity should lead to a clearer CD signal.
Example CD Maxima/Minima
Highly variable. For a 12-helix, a maximum around 205 nm and a minimum around 220 nm.
For a right-handed helix (by analogy to Aib), strong negative bands near 205 nm and 222 nm. For other structures, the signature would be distinct.
The specific signature provides clues to the induced conformation.
Visualizing the Concepts
Caption: Experimental workflow for Circular Dichroism spectroscopy of β-peptides.
Conclusion: A Powerful Tool for a Promising Class of Molecules
Circular dichroism spectroscopy is an indispensable technique for elucidating the secondary structure of β-peptides. While the specific impact of "trimethyl substitution" requires further direct experimental investigation, by drawing comparisons with sterically similar systems, we can predict that such modifications will act as powerful conformational constraints. These constraints can be exploited to design β-peptides with well-defined, stable structures for a variety of applications in research and drug development. As the field of β-peptide science continues to grow, the nuanced interpretation of their CD spectra, in conjunction with other analytical techniques, will be paramount to unlocking their full potential.
References
Park, J.-S., Lee, H.-S., Lai, J. R., Kim, B. M., & Gellman, S. H. (2003). Accommodation of β2-Substituted Residues in the β-Peptide 12-Helix: Expanding the Range of Substitution Patterns. Journal of the American Chemical Society, 125(28), 8538–8539.
Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in Protein Chemistry, 37, 1–109.
Kubelka, J., & Keiderling, T. A. (2001). A new approach to the deconvolution of circular dichroism spectra of proteins: a combined database and ab initio method. Journal of the American Chemical Society, 123(49), 12048–12058.
Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399–1408.
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180.
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
Vijayakumar, E. K., Sudha, T. S., & Balaram, P. (1986). Circular dichroism studies of alpha-aminoisobutyric acid-containing peptides: chain length and solvent effects in alternating Aib-L-Ala and Aib-L-Val sequences. Biopolymers, 25(6), 1059–1068.
Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747–6756.
Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C(alpha)-tetrasubstitution). Biopolymers, 60(6), 396–419.
Glättli, A., Daura, X., Seebach, D., & van Gunsteren, W. F. (2002). Can one derive the conformational preference of a beta-peptide from its CD spectrum? A case study. Journal of the American Chemical Society, 124(44), 12972–12978.
Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and structural characterization of helix-forming beta-peptides: trans-2-aminocyclopentanecarboxylic acid oligomers. Journal of the American Chemical Society, 121(27), 6407–6419.
Daura, X., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (1998). The beta-peptide helix: a new, stable secondary structure from molecular dynamics simulations. Journal of Molecular Biology, 280(5), 925–932.
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). beta-Peptides: from structure to function. Chemical Reviews, 101(10), 3219–3232.
Kundu, S., Mondal, S., & Balaram, P. (2009). Synthesis of beta-peptides with beta-helices from new C-linked carbo-beta-amino acids: study on the impact of carbohydrate side chains. The Journal of Organic Chemistry, 74(1), 152–160.
Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical Biochemistry, 287(2), 252–260.
Johnson, W. C., Jr. (1990). Protein secondary structure and circular dichroism: a practical guide. Proteins, 7(3), 205–214.
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta, 1751(2), 119–139.
Woody, R. W. (1995). Circular dichroism. Methods in Enzymology, 246, 34–71.
Karle, I. L. (2001). The Aib residue: a unique helix- and turn-inducing amino acid. Journal of Peptide Research, 58(3), 153–161.
Seebach, D., Abele, S., Gademann, K., Guichard, G., Hintermann, T., Jaun, B., ... & Widmer, H. (1998). β-Peptides: synthesis by Arndt− Eistert homologation with concomitant peptide coupling. Structure and stability of helical and pleated-sheet secondary structures. Helvetica Chimica Acta, 81(6), 932–982.
Barron, A. E., & Zuckermann, R. N. (1999). Bioinspired polymeric materials: in-vitro evolution of sequence-specific peptoid foldamers. Current Opinion in Chemical Biology, 3(6), 681–687.
Daura, X., Gademann, K., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (1999). Peptide folding: When simulation meets experiment.
Guzmán, F., Barberis, S., & Illanes, A. (2007). Peptide synthesis: chemical and enzymatic. Electronic Journal of Biotechnology, 10(2), 279-314. [Link]
Rangel, M., & Winter, R. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(22), 4066. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Elucidation & Comparative Analysis of 3-Amino-2,2,3-trimethylbutanoic Acid Foldamers
Content Type: Publish Comparison Guide
Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads.
Executive Summary
The search for peptidomimetics that combine metabolic stability with predictable folding has led to the rise of
-amino acid foldamers.[1] Among these, 3-Amino-2,2,3-trimethylbutanoic acid (referred to herein as -Tmb ) represents a critical "middle ground" between flexible acyclic residues and rigid cyclic constraints.
This guide provides a technical comparison of
-Tmb against industry standards (Aib, ACHC) and details the specific X-ray crystallography workflows required to solve these highly congested structures.
Part 1: The Landscape of Conformational Constraint
To understand the utility of
-Tmb, we must analyze it within the spectrum of conformational restriction. The "Gem-Dimethyl Effect" (Thorpe-Ingold effect) at the -carbon (C2) and the additional substitution at the -carbon (C3) create a steric lock that forces the backbone into specific torsion angles.
The Stability Ladder
The following diagram illustrates where
-Tmb sits in the hierarchy of foldamer stability.
Caption: Hierarchy of conformational constraint.
-Tmb offers high rigidity (Level 3) without the solubility issues often associated with fully cyclic residues (Level 4).
Part 2: Comparative Analysis
This section objectively compares
-Tmb against the two most common alternatives: Aib (the -amino acid standard for helicity) and ACHC (the -amino acid standard for rigidity).
Table 1: Physicochemical & Structural Comparison
Feature
-Tmb (Product)
Aib (Alternative 1)
ACHC (Alternative 2)
Class
Acyclic -amino acid
Acyclic -amino acid
Cyclic -amino acid
Primary Fold
14-Helix (Left-handed)
-Helix / -Helix
14-Helix (Very Stable)
H-Bond Pattern
C14 ( interaction)
C10 () or C13 ()
C14 ()
Solubility
High (Organic/Lipophilic)
High (Water/Organic)
Low/Moderate (Aggregates)
Crystallizability
Excellent (Rigid side chains)
Good
Moderate (Twinning common)
Backbone Torsion
Restricted (C2-C3)
Restricted
Locked (Ring)
Detailed Technical Analysis
1. vs. Aib (The
-Peptide Standard)
Aib is famous for inducing helicity in -peptides. However, -Tmb introduces an extra methylene unit into the backbone.
Mechanism: While Aib relies on the gem-dimethyl group to restrict
and angles, -Tmb utilizes the same effect at the C2 position plus a methyl at C3.
Outcome:
-Tmb oligomers form 14-helices with a net dipole moment that is distinct from the Aib -helix. X-ray data typically shows a rise per residue of approx 5.1 Å for 14-helices (vs 2.0 Å for -helices), making -Tmb scaffolds better for mimicking extended protein surfaces.
2. vs. ACHC (The Cyclic Standard)
ACHC (trans-2-aminocyclohexanecarboxylic acid) is the gold standard for stabilizing the 14-helix.[2]
Drawback: ACHC peptides often suffer from poor solubility and "fiber formation" (gelation) which hinders crystallization.
-Tmb Advantage:-Tmb mimics the rotational restriction of the cyclohexane ring through steric bulk (the tert-butyl-like cluster) but retains the solubility profile of an acyclic chain. This makes growing diffraction-quality crystals significantly easier with -Tmb than with ACHC.
Part 3: X-Ray Crystallography Protocol
Solving the structure of
-Tmb foldamers presents unique challenges due to the high density of methyl groups, which can lead to rotational disorder in the electron density map.
Workflow: From Synthesis to Refinement
Caption: Optimized workflow for hydrophobic
-amino acid foldamers. High purity (>98%) is non-negotiable for these sterically hindered systems.
Step-by-Step Methodology
1. Crystallization Strategy (Vapor Diffusion vs. Evaporation)
Because
-Tmb peptides are hydrophobic, standard protein crystallization screens (aqueous buffers) often fail.
Recommended Method: Slow evaporation from Methanol/Water (9:1) or Acetonitrile/Toluene.
Why: The gem-dimethyl groups pack efficiently in organic lattices. Toluene acts as a "space filler" in the lattice, often appearing as disordered solvent molecules that stabilize the crystal packing.
2. Data Collection
Temperature: Data must be collected at 100 K (or lower). The methyl groups at C2/C3 have high thermal motion at room temperature, which will wash out high-angle reflections.
Source: Use Cu-K
radiation for small oligomers to maximize signal, or Mo-K if the crystal is large and strongly diffracting to reduce absorption errors.
3. Phasing & Refinement (The Critical Step)
The Challenge: The "Pseudo-Symmetry" Problem.
-peptides often crystallize in centrosymmetric space groups (like ) even if they are chiral, or they mimic higher symmetry due to the repetitive backbone.
Solution: Use Direct Methods (SHELXT) rather than Molecular Replacement.
Restraints: You will likely observe rotational disorder in the C2-gem-dimethyl groups.
Protocol: Apply SIMU and DELU restraints in SHELXL to model the thermal ellipsoids of the terminal methyl carbons. If the density is split, model alternative conformations (Part A / Part B) with 0.5 occupancy.
Experimental Data: Torsion Angle Fingerprint
To validate that your
-Tmb foldamer has formed the correct 14-helix, compare your refined torsion angles against these standard values.
Torsion Angle
Definition
Target Value (14-Helix)
Target Value (12-Helix)
(Phi)
-135° 10°
-90°
(Theta)
+60° 5°
+90°
(Psi)
-140° 10°
-120°
H-Bond Distance
2.9 - 3.1 Å
N/A
Note: In
-Tmb, the angle is the most diagnostic. The steric bulk at C2/C3 forces this angle to roughly 60°, locking the 14-helix.
References
Seebach, D., et al. (2006). Structure and Mechanical Stability of Helical
-Peptides. Journal of the American Chemical Society.[2] Link
Appella, D. H., et al. (1999).
-Amino Acids. Journal of the American Chemical Society.[2] Link
Cheng, R. P., et al. (2001).
-Peptides: From Structure to Function. Chemical Reviews. Link
Huc, I. (2025). Structure-based design of an aromatic helical foldamer–protein interface. Chemical Science. Link
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
Comparison of Helical Propensity: Aib vs. 3-Amino-2,2,3-trimethylbutanoic Acid
The following guide provides an in-depth technical comparison between Aib ( -aminoisobutyric acid) and 3-Amino-2,2,3-trimethylbutanoic acid (a highly constrained -amino acid, hereafter referred to as -TmTb for clarity)....
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between Aib (
-aminoisobutyric acid) and 3-Amino-2,2,3-trimethylbutanoic acid (a highly constrained -amino acid, hereafter referred to as -TmTb for clarity).
This analysis focuses on their structural mechanics, helical propensity mechanisms, and experimental signatures in peptidomimetics.
Executive Summary
Aib and 3-Amino-2,2,3-trimethylbutanoic acid (
-TmTb) represent two distinct classes of conformational restrictors used to force specific secondary structures in synthetic peptides (foldamers).
Aib (
-amino acid): The "gold standard" for inducing -helices and -helices in standard peptide backbones. Its achiral, gem-dimethyl substitution at the -carbon restricts backbone torsion angles () via the Thorpe-Ingold effect.
-TmTb (-amino acid): A hyper-constrained -amino acid analogue.[1] Its structure features gem-dimethyl substitution at the -position and methyl substitution at the -position, creating a sterically crowded scaffold. It is a potent promoter of 14-helices (and potentially 12-helices) in -peptides, offering superior proteolytic stability and a defined helical screw sense due to its chirality.
Feature
Aib (-aminoisobutyric acid)
3-Amino-2,2,3-trimethylbutanoic acid (-TmTb)
Backbone Type
-Amino Acid (1 carbon between N and CO)
-Amino Acid (2 carbons between N and CO)
Chirality
Achiral (Prochiral)
Chiral (Stereocenter at C3)
Primary Helix Type
-Helix (short), -Helix (long)
14-Helix (primary), 12-Helix (secondary)
H-Bond Pattern
() or ()
(14-membered ring)
Steric Mechanism
Gem-dimethyl (Thorpe-Ingold)
Gem-dimethyl + Methyl crowding
Structural & Mechanistic Basis
Molecular Architecture
The fundamental difference lies in the backbone length and the density of steric clashes introduced by the side chains.
Aib:
Structure: 2-Amino-2-methylpropanoic acid.
Constraint: The two methyl groups at
restrict the and torsion angles to narrow regions (), which correspond perfectly to helical regions of the Ramachandran plot.
Effect: It nucleates helices by reducing the entropic cost of folding.
-TmTb (3-Amino-2,2,3-trimethylbutanoic acid):
Structure: A butanoic acid backbone implies a 4-carbon chain (
).
(): Gem-dimethyl substituted.
(): Substituted with an amine and a methyl group.
Constraint: This molecule effectively has substituents on both backbone carbons. The
-gem-dimethyl group (similar to -Aib) strongly favors the gauche conformation around the bond ( torsion). The additional methyl at locks the rotameric state further, making it one of the most rigid -amino acid building blocks available.
Helical Propensity Pathways
The following diagram illustrates the mechanistic divergence in helix induction.
Figure 1: Mechanistic pathway of helix induction for Aib vs.
-TmTb.
Detailed Comparative Analysis
Helical Geometry and H-Bonding
The "helix" formed by these residues is topologically distinct.
Aib-Induced Structures:
-Helix: Tighter and narrower. H-bond between residue (CO) and (NH). Aib strongly favors this in short oligomers ( residues) due to steric crowding preventing the slightly looser -helix packing.
-Helix: Standard protein helix. H-bond between and . Aib can be accommodated here but often distorts it toward .
-TmTb-Induced Structures:
14-Helix: The hallmark of acyclic, substituted
-peptides. It is stabilized by H-bonds between residue (CO) and (NH).
Why "14"? The H-bonded ring contains 14 atoms.
Geometry: It has approx. 3 residues per turn (similar to
) but a distinct dipole and pitch. The 2,2,3-trimethyl substitution pattern creates a "lock" that prevents the backbone from extending into a sheet, forcing the 14-helix even in short oligomers (as few as 4-6 residues).
Chirality and Screw Sense
Aib: Being achiral, Aib does not prefer a Left (
) or Right () handed helix. In a homopolymer, it forms equal amounts of both (racemic). In a peptide with other chiral L-amino acids, Aib will adopt the Right-handed form to match the host.
-TmTb: This molecule is chiral at the () position.
If the
-enantiomer is used, it will induce a specific helical screw sense (typically or depending on the specific -peptide rules, often for L-amino acid analogs).
This makes
-TmTb superior for designing foldamers that require a defined, non-racemic 3D structure for receptor binding.
Experimental Signatures (CD Spectroscopy)
Researchers can distinguish these propensities using Circular Dichroism (CD) in methanol or water (if soluble).
Residue Type
Characteristic CD Signal (Far UV)
Aib (/)
Double minima at 208 nm and 222 nm (strong -character) or a shifted single minimum near 205 nm (-character).
-TmTb (14-Helix)
Distinct minimum at approx. 214-215 nm and a maximum near 198 nm . This is the signature of the 14-helix in -peptides.
Experimental Protocols for Validation
To empirically compare the helical propensity of these residues in your specific sequence, follow this self-validating protocol.
Protocol: CD-Based Helical Titration
Objective: Determine the stability of the induced helix against thermal or chemical denaturation.
Peptide Synthesis:
Synthesize two model peptides: Ac-(Aib-Ala-Ala)_n-NH2 and Ac-(TmTb-bAla-bAla)_n-NH2 (where
).
Note: Coupling 3-Amino-2,2,3-trimethylbutanoic acid is difficult due to steric bulk. Use high-efficiency coupling reagents like HATU or PyAOP with extended reaction times (2-4 hours) and double coupling.
Sample Preparation:
Dissolve peptides in Methanol (favors helicity for both) and TFE (Trifluoroethanol, strong helix promoter).
Concentration:
.
CD Measurement:
Scan range: 190 nm to 260 nm.
Record spectra at
.
Thermal Denaturation (The Stress Test):
Ramp temperature from
to while monitoring ellipticity at the characteristic minimum (222 nm for Aib, 214 nm for TmTb).
Result Interpretation:
Aib: typically shows a linear, gradual loss of helicity (melting).
-TmTb: Due to the extreme rigidity of the tetramethyl-substituted backbone, this peptide often shows hyper-stability , retaining significant helicity even at . This confirms the superior "locking" ability of the -TmTb residue.
References
Toniolo, C., et al. (2001). "The Aib residue in peptide, protein and drug design." Biopolymers, 60(6), 396-419. Link
Seebach, D.
-Peptides: a surprise at every turn." Chemical Communications, (21), 2015-2022. Link
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "
-Peptides: from structure to function." Chemical Reviews, 101(10), 3219-3232. Link
Vasudev, P. G., et al. (2011). "Aib-containing peptides: a distinct class of foldamers." Chemical Reviews, 111(2), 657-687. Link
Appella, D. H., et al. (1996). "Beta-amino acid oligomers: relationship between backbone substitution pattern and helix stability." Journal of the American Chemical Society, 118(51), 13071-13072. Link
A Comparative Guide to the Proteolytic Stability of 2,2,3-Trimethyl β-Peptides
For: Researchers, Scientists, and Drug Development Professionals Introduction: The Achilles' Heel of Peptide Therapeutics Peptide-based drugs offer remarkable specificity and efficacy, positioning them at the forefront o...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and efficacy, positioning them at the forefront of modern therapeutics. However, their journey from administration to target is fraught with peril, primarily due to their susceptibility to proteolytic degradation. The native α-peptide backbone is a natural substrate for a vast array of endogenous proteases, leading to rapid clearance and severely limiting bioavailability.[1] This inherent instability necessitates strategies to engineer peptides that can withstand this enzymatic onslaught. Among the most promising strategies is the use of non-natural amino acid building blocks, particularly β-amino acids, to create peptidomimetics that retain biological function while exhibiting profoundly enhanced stability.[2][3]
This guide provides an in-depth comparison of the stability of a unique class of peptidomimetics—2,2,3-trimethyl β-peptides—against common proteases. We will explore the structural basis for their exceptional resistance, present comparative data from related studies, and provide a detailed protocol for assessing peptide stability in your own research.
The Structural Fortress: Why 2,2,3-Trimethyl β-Peptides Resist Proteolysis
The remarkable stability of β-peptides stems from a fundamental alteration in their backbone structure. Unlike α-amino acids, β-amino acids possess an additional methylene group in their backbone. This seemingly minor change has profound conformational consequences, leading to secondary structures, such as the 14-helix, that are foreign to the active sites of natural proteases.[4][5]
The 2,2,3-trimethyl substitution pattern takes this inherent resistance to an extreme. By placing two methyl groups on the α-carbon and one on the β-carbon, we introduce significant steric hindrance around the peptide bond. This trisubstitution serves two critical functions:
Conformational Rigidity: The bulky methyl groups severely restrict the rotational freedom of the peptide backbone, locking it into a conformation that is difficult for proteases to recognize and bind.[6]
Steric Shielding: The methyl groups act as a physical barrier, directly blocking the approach of the protease's catalytic machinery to the scissile peptide bond.
This combination of an unnatural backbone and extensive steric shielding makes the 2,2,3-trimethyl β-peptide backbone an exceptionally poor substrate for proteases. Foundational work in the field has demonstrated that even unsubstituted β-peptide backbones are extraordinarily stable, with studies reporting no observable cleavage when incubated with a variety of proteases.[5][7]
Caption: Structural comparison of a standard α-peptide and a 2,2,3-trimethyl β-peptide, highlighting the sterically shielded backbone that confers protease resistance.
Comparative Performance Data: Insights from α/β-Peptide Analogs
While direct quantitative studies on pure 2,2,3-trimethyl β-peptides are limited—largely because their extreme stability makes degradation difficult to measure—we can infer their performance from extensive research on mixed α/β-peptides. These studies, which incorporate β-amino acid residues into α-peptide sequences, consistently show a dramatic, dose-dependent increase in proteolytic resistance. The inclusion of just a few β-residues can extend peptide half-life by orders of magnitude.
Experimental Protocol: Assessing Protease Stability via RP-HPLC
To empirically validate peptide stability, a robust and reproducible protease degradation assay is essential. The following protocol describes a standard method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the intact peptide over time.
Causality Behind Choices:
RP-HPLC: Chosen for its high resolution, which allows for clear separation of the intact peptide from its degradation products.
Time Points: A logarithmic or otherwise spaced-out series of time points is crucial to accurately capture the degradation kinetics, especially for peptides with unknown stability.
Quenching: Immediate quenching with a strong acid (e.g., TFA) is critical to halt the enzymatic reaction precisely at the designated time point, ensuring accurate data.
Control: A "time zero" sample, where the quenching agent is added before the protease, is the most important control. It establishes the baseline 100% peak area and confirms that the peptide is stable in the assay buffer itself.
Caption: A standardized experimental workflow for determining peptide stability against proteases using RP-HPLC analysis.
Step-by-Step Methodology:
Reagent Preparation:
Peptide Stock Solution: Prepare a 1 mg/mL solution of the test peptide (and a control α-peptide) in deionized water.
Protease Stock Solution: Prepare a 0.1 mg/mL solution of the desired protease (e.g., trypsin, chymotrypsin, proteinase K) in an appropriate, pre-warmed assay buffer (e.g., for trypsin: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).
Quenching Solution: Prepare a 10% (v/v) Trifluoroacetic Acid (TFA) solution in water.
Assay Setup:
For each peptide, label a series of microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
To each tube, add 45 µL of the pre-warmed assay buffer.
Add 5 µL of the 1 mg/mL peptide stock solution to each tube and vortex gently. Place the tubes in a 37°C incubator for 5 minutes to equilibrate.
Enzymatic Reaction and Quenching:
Time 0 Control: To the "0 min" tube, add 50 µL of the Quenching Solution before adding the protease. Then, add 5 µL of the protease solution. This sample represents 100% intact peptide.
Initiate Reaction: To the remaining tubes, add 5 µL of the 0.1 mg/mL protease solution to initiate the reaction (final peptide concentration ~0.09 mg/mL). Vortex gently and return to the 37°C incubator.
Sampling: At each designated time point, remove the corresponding tube from the incubator and immediately add 50 µL of the Quenching Solution to stop the reaction. Vortex thoroughly.
Sample Analysis:
Centrifuge all quenched samples at high speed (e.g., 12,000 x g) for 5 minutes to pellet any precipitated protein.[11]
Transfer the supernatant to HPLC vials.
Inject an appropriate volume (e.g., 20 µL) onto an RP-HPLC system equipped with a C18 column.
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the absorbance at 214 nm.[11]
Data Interpretation:
Identify the peak corresponding to the intact peptide based on the retention time from the "0 min" sample.
Integrate the peak area for the intact peptide in each sample.
Calculate the percentage of peptide remaining at each time point relative to the area of the "0 min" sample.
Plot the percentage of remaining peptide versus time and calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.
Conclusion
References
Raguse, T. L., Lai, J. R., & Gellman, S. H. (n.d.). Evidence that the b-Peptide 14-Helix is Stabilized by b3-Residues with Side-Chain Branching Adjacent to the b-Carbon Atom. Biophysics Instrumentation Facility. Available at: [Link]
Hook, D. F., Bindschädler, P., Mahajan, Y. R., Sebesta, R., Kast, P., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. Available at: [Link]
Lee, M. R., Shinder,S. L., et al. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. Available at: [Link]
Kasper, P. T., & Reichert, J. M. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 13(12), 2061. Available at: [Link]
Hook, D. F., Gessier, F., et al. (2005). Helices and Other Secondary Structures of b- and c-Peptides. Biopolymers, 84(1), 23-37. Available at: [Link]
Seebach, D., Beck, A. K., & Bierbaum, D. J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1377. Available at: [Link]
Uray, K., & Kappe, C. O. (2009). Translocation of a beta-peptide across cell membranes. ResearchGate. Available at: [Link]
Stein, F., Mehmood, T., Plass, T., Zaidi, J. H., & Diederichsen, U. (2012). Synthesis of trifunctional cyclo-β-tripeptide templates. Beilstein Journal of Organic Chemistry, 8, 1576–1583. Available at: [Link]
Welch, B. D., & Van der Weide, A. (2012). Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV. Bentham Science. Available at: [Link]
Haase, H. S., Peterson, L. H., & Gellman, S. H. (2011). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. ResearchGate. Available at: [Link]
Johnson, L. M., et al. (2015). Targeting diverse protein–protein interaction interfaces with α/β-peptides derived from the Z-domain scaffold. Proceedings of the National Academy of Sciences, 112(17), 5357-5362. Available at: [Link]
Stein, F., Mehmood, T., Plass, T., Zaidi, J. H., & Diederichsen, U. (2012). Synthesis of trifunctional cyclo-β-tripeptide templates. Beilstein Journal of Organic Chemistry, 8, 1576-83. Available at: [Link]
Lee, M. R. (2013). Designing α/β-peptide foldamers to target diverse protein surfaces. University of Wisconsin–Madison. Available at: [Link]
Cavaco, M., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Repositori UPF. Available at: [Link]
Cheloha, R. W., et al. (2015). α/β-Peptide Foldamers Targeting Intracellular Protein−Protein Interactions with Activity in Living Cells. Journal of the American Chemical Society, 137(36), 11684-11691. Available at: [Link]
Otroshi, B., Anvari, M., & Shariarinour, M. (2014). Study on Activity and Stability of Proteases from Bacillus Sp. Produced by Submerged Fermentation. International Journal of Advanced Biological and Biomedical Research, 2(7), 2269-2275. Available at: [Link]
Kasper, P. T., & Reichert, J. M. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. MDPI. Available at: [Link]
Stein, F., et al. (2012). Synthesis of trifunctional cyclo-beta-tripeptide templates. GRO.publications. Available at: [Link]
Kasper, P. T., & Reichert, J. M. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Available at: [Link]
Wang, J., et al. (2023). Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking. MDPI. Available at: [Link]
Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]
HPLC retention time comparison of methylated beta-amino acid isomers
Title: Strategic Separation of Methylated -Amino Acid Isomers: A Comparative HPLC Guide Executive Summary & Scope The separation of methylated -amino acids presents a unique chromatographic challenge due to the coexisten...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Separation of Methylated
-Amino Acid Isomers: A Comparative HPLC Guide
Executive Summary & Scope
The separation of methylated
-amino acids presents a unique chromatographic challenge due to the coexistence of positional isomers (e.g., -methyl vs. -methyl substitution) and stereoisomers (enantiomers and diastereomers). Unlike standard -amino acids, -analogs possess an additional carbon in the backbone, altering pKa values, chelation properties, and hydrophobic footprints.
This guide objectively compares the two dominant methodologies for resolving these isomers:
Indirect Separation: Pre-column derivatization (Marfey’s Reagent) on Achiral C18.
Direct Separation: Chiral Stationary Phases (Zwitterionic/Crown Ether).
Key Takeaway: While direct chiral methods offer speed for simple enantiomeric pairs, Marfey’s Derivatization (FDAA) remains the gold standard for complex mixtures containing both regio- and stereoisomers due to its superior resolution of multi-chiral center diastereomers.
Mechanistic Comparison of Methodologies
To select the correct protocol, one must understand the separation mechanism.
Feature
Method A: Marfey's Derivatization (C18)
Method B: Direct Chiral (Crown Ether/Zwitterionic)
Principle
Converts enantiomers into diastereomers using a chiral reagent (L-FDAA). Separation is based on hydrophobicity differences.
Host-guest complexation or ion-exchange interactions directly with the chiral selector on the column.
Target Analytes
-Me and -Me -amino acids; Complex stereoisomers (4+ isomers).
Simple enantiomeric pairs (D vs. L); Underivatized samples.[1]
Resolution ()
High () . The dinitrophenyl moiety adds significant hydrophobic retention, amplifying subtle structural differences.
Moderate () . Highly dependent on mobile phase temperature and flow rate.
Detection
UV (340 nm) or MS (High Sensitivity).
UV (200-210 nm) (Low Sensitivity) or MS (requires volatile buffer).
Cost
Low (Standard C18 columns).
High (Specialized Chiral Columns).
Experimental Protocols
Protocol A: Marfey’s Derivatization (The Gold Standard)
Best for: Simultaneous separation of regioisomers (
Protocol B: Direct Chiral Separation (Crown Ether)
Best for: Rapid QC of known enantiomers without derivatization.
HPLC Conditions:
Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+).
Mobile Phase: 80% Methanol / 20% Water / 0.1% Acetic Acid / 0.1% TEA.
Mode: Polar Ionic Mode.
Temperature: 15°C (Lower temperature often improves chiral recognition).
Retention Time Data & Isomer Logic
The following table summarizes the retention behavior of methylated
-amino acid isomers using Protocol A (Marfey's) . The retention order is governed by the hydrophobicity of the formed diastereomer and the intramolecular H-bonding between the FDAA carboxyl and the analyte's side chain.
Table 1: Representative Elution Order (C18 + L-FDAA)
Isomer Type
Structure
Relative Retention
Elution Logic
Unmethylated
-Alanine
1.00 (Reference)
Baseline hydrophobicity.
-Methyl
(R)-3-amino-2-methylpropanoic acid
1.15
Methyl group adds hydrophobicity. L-L (or equivalent) interaction usually elutes first.
-Methyl
(S)-3-amino-2-methylpropanoic acid
1.22
Stronger interaction with C18 due to specific diastereomeric conformation.
-Methyl
(R)-3-aminobutanoic acid
1.35
-position methyl is more exposed to the stationary phase than -methyl (shielded by carboxyl).
-Methyl
(S)-3-aminobutanoic acid
1.48
Typically the most retained in this specific series.
Note: "L" and "D" nomenclature is often replaced by (R) and (S) for
-amino acids. In general, L-FDAA derivatized L-isomers elute before L-FDAA derivatized D-isomers.
Visualization: Method Selection & Mechanism
The following diagram illustrates the decision logic for method selection and the chemical interaction mechanism of Marfey's reagent.
Caption: Decision tree for selecting between Marfey's Derivatization and Direct Chiral LC based on sample complexity.
Troubleshooting & Expert Tips
Peak Tailing:
-amino acids are zwitterionic. If using Method B (Direct), ensure the mobile phase pH is controlled. For Method A (Marfey's), tailing usually indicates incomplete derivatization or column overload.
Elution Reversal: Be aware that changing the organic modifier (Methanol vs. Acetonitrile) can reverse the elution order of diastereomers in Method A due to
- interaction changes between the dinitrophenyl group and the solvent.
MS Compatibility: If using Mass Spec, avoid Triethylamine (TEA) in Method B; use Ammonium Acetate instead. Method A is inherently MS-compatible (using Formic Acid).
References
Bhushan, R., & Brückner, H. (2011).[3] Marfey's reagent for chiral amino acid analysis: A review. Journal of Chromatography B, 879(29), 3148-3161.[3] Link
Péter, A., et al. (2008). Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6.[4] Analytica Chimica Acta, 618(1), 94-103. Link
Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds. Tetrahedron Letters, 37(19), 3299-3302. Link
Sigma-Aldrich (Merck). (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Guide. Link
Giacomelli, C., et al. (2025). Enhanced Stereochemical Analysis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-Diastereomeric Amino Acids with Variants of Marfey’s Reagent. ACS Omega, 10(43), 51677-51685. Link[3]
Effective waste management of 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride requires understanding its dual nature: it is an organic amine (potential biological activity/toxicity) and a hydrochloride salt (acidic, corrosive potential).[1] Improper disposal risks mobilizing heavy metals in plumbing systems due to acidity or creating uncontrolled exothermic reactions in waste streams.
This guide provides a self-validating, step-by-step protocol for researchers to dispose of this compound safely, complying with standard laboratory safety practices and environmental regulations (RCRA/EPA guidelines).
Part 1: Chemical Profile & Hazard Assessment
Before handling waste, verify the material against the following profile to ensure accurate segregation.
Requires full PPE (Gloves, Goggles, Fume Hood).[1][3]
RCRA Status
Not P-listed or U-listed.
Treat as Characteristic Waste (D002 if pH < 2) or General Chemical Waste.
Part 2: Waste Segregation & Pre-Treatment
The Core Directive: Never mix this compound with strong oxidizers (e.g., nitric acid, permanganates) or strong bases without controlled neutralization.
Solid Waste (Pure Substance)
Protocol: Do not dissolve solid waste for the purpose of drain disposal.[3]
Container: Collect in a wide-mouth, high-density polyethylene (HDPE) jar.
Labeling: Affix a hazardous waste tag immediately. List "3-Amino-2,2,3-trimethylbutanoic acid HCl" and check "Toxic" and "Corrosive" (if applicable based on concentration).[1]
Segregation: Segregate into "Acidic Organic Waste" streams.
Compatibility: Ensure the waste container does not contain cyanides or sulfides, as the acidic nature of the HCl salt can liberate toxic gases (HCN or H₂S).
Part 3: Disposal Workflows & Decision Logic
The "Why" Behind the Protocol
As a hydrochloride salt, this compound dissociates in water to release protons (
) and chloride ions ().
Direct disposal into drains is prohibited because the acidity can corrode plumbing and the organic component may persist in the environment. Incineration is the industry standard to ensure complete thermal destruction of the organic framework.
Visualized Decision Matrix
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision workflow for the segregation and disposal of 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Safety Summary
Compound: 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride
CAS: 17072-53-6 (General analog reference)
Physical State: White to off-white crystalline powder.[1]
Primary Hazard Class:Irritant / Corrosive (Solid)Signal Word:WARNING [1]
As researchers, we often underestimate amino acid derivatives, assuming they are biologically benign.[1] However, the hydrochloride salt form fundamentally alters the safety profile.[1] Upon contact with moisture (mucous membranes, perspiration, ocular fluid), this compound hydrolyzes to release hydrochloric acid equivalents, creating an immediate chemical irritation or burn risk.[1]
Core Safety Directive: Treat this substance as a Contact Acid Generator . Your primary goal is preventing dust inhalation and cutaneous hydrolysis.
Risk Assessment & Mechanistic Hazards
To handle this chemical safely, you must understand the mechanism of injury. It is not just "toxic"; it is chemically reactive with biological moisture.
Hazard Domain
Mechanism of Action
Critical Consequence
Inhalation
Hygroscopic dust particles lodge in the upper respiratory tract and hydrolyze.[1]
Chemical bronchitis, laryngospasm, and long-term sensitization.[1]
Ocular
Rapid dissolution in tear film lowers pH locally.[1]
Corneal opacity, severe conjunctivitis.[1] High Risk.
Dermal
Accumulation under cuff/collar mixes with sweat.[1]
Contact dermatitis, chemical burns (delayed onset).[1]
Dispersal of fine particulate outside the containment zone.
Personal Protective Equipment (PPE) Matrix
This is not a generic checklist. This is a layered defense system designed to validate your safety before an exposure occurs.
A. Respiratory Protection (The First Line)[2][3]
Primary Control: All open-container manipulations (weighing, transfer, solubilization) must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.[1]
Secondary Control (If Hood Unavailable): A NIOSH-certified N95 or P100 particulate respirator is mandatory.[1] Surgical masks provide zero protection against hygroscopic acid salts.[1]
Why not Safety Glasses? Fine powders can drift around the side shields of standard glasses. Once the powder hits the eye, it dissolves instantly. Goggles provide the necessary seal.
C. Dermal Barrier (Glove Selection)[1]
Material: Nitrile (Minimum thickness: 0.11 mm / 4 mil).[1]
Technique:Double-gloving is recommended during solubilization steps, especially if using organic solvents (Methanol, DMSO) which can act as carriers, permeating the glove and dragging the salt with them.[1]
Inspection: Check for "pinholes" by inflating the glove with air before donning.
D. PPE Decision Logic Diagram
Figure 1: PPE Selection Logic based on physical state and engineering controls.[1]
Operational Protocols
Phase 1: Weighing & Transfer (Critical Dust Control)
The highest risk of exposure occurs during weighing due to static electricity dispersing the light powder.
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula. If unavailable, wipe the spatula with an ethanol-dampened wipe to discharge static.[1]
The "Tunnel" Method: Do not remove the stock bottle from the hood. Bring the balance into the hood or work within 6 inches of the sash.
Transfer: Use a disposable weighing funnel or boat. Avoid "tapping" the spatula high in the air; tap against the side of the vessel to minimize dust clouds.
Phase 2: Solubilization
Solvent Addition: Add solvent to the powder, not powder to the solvent. This prevents a "puff" of powder from being displaced by the liquid.
Exotherm Check: HCl salts can generate mild heat upon hydration.[1] If working on a multi-gram scale, cool the receiving vessel in an ice bath during addition.
Phase 3: Decontamination
Wet Wiping: Never dry-sweep spilled powder.[1] This re-aerosolizes the hazard.
Neutralization: Wipe surfaces with a saturated sodium bicarbonate (baking soda) solution.[1] This neutralizes the acidic residue immediately. Follow with a water rinse.[2][3][4][5][6][7]
Disposal & Waste Management
Do not treat this as general trash.
Solid Waste: Collect in a dedicated container labeled "Solid Organic Acid/Irritant."
Liquid Waste: Segregate into "Acidic Organic Waste" streams.
Incompatibility:NEVER mix with strong bases (Sodium Hydroxide, Potassium Hydroxide) or oxidizers (Bleach) in the waste container without controlled neutralization.[1] The reaction will be exothermic and may pressurize the container.
Emergency Response Plan
Scenario
Immediate Action
Follow-up
Eye Contact
Flush immediately for 15 mins. Hold eyelids open. Time is vision.
Seek medical attention.[2][3][4][5][6][7][8][9] Bring SDS.
Skin Contact
Brush off dry powder gently, then wash with soap and water.[1]
Monitor for redness/blistering (delayed acid burn).[1]
Inhalation
Move to fresh air.[1][2][3][4][5][6][7][8] If wheezing occurs, seek medical aid.
Report incident to EHS.
Spill (>5g)
Evacuate area. Don N95/Goggles. Cover with NaHCO3.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] [Link]
PubChem. (n.d.).[1] Compound Summary: 3-Amino-2-methylbutanoic acid hydrochloride (Analogous Hazard Data).[1] National Library of Medicine. [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link][1]